Technical Documentation Center

2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid
  • CAS: 73323-90-7

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Physical Properties and Analytical Characterization of 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid (CAS 73323-90-7)

Executive Summary In modern drug development and bioconjugation, the selection of bifunctional linkers and intermediates is dictated by their precise physicochemical properties. 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and bioconjugation, the selection of bifunctional linkers and intermediates is dictated by their precise physicochemical properties. 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid (CAS 73323-90-7) is a highly specialized molecule comprising a propanoic acid backbone substituted at the alpha-carbon with a succinimide (2,5-dioxopyrrolidin-1-yl) ring. This whitepaper provides an in-depth analysis of its physical properties, the structural causality behind its behavior, and the self-validating analytical protocols required to empirically verify these metrics in a laboratory setting.

Structural Elucidation and Molecular Descriptors

The utility of CAS 73323-90-7 stems from its dual functionality: a terminal carboxylic acid capable of forming active esters, and a stable, sterically demanding succinimide core. Because empirical data in public repositories for this specific cyclic derivative is often sparse[1][2], we must rely on a combination of structural analog data (such as N-succinyl-L-alanine) and advanced computational chemistry models to establish its baseline profile[3].

Table 1: Fundamental Chemical Identifiers
IdentifierValue
IUPAC Name 2-(2,5-dioxopyrrolidin-1-yl)propanoic acid
CAS Registry Number 73323-90-7
Molecular Formula C₇H₉NO₄
Molecular Weight 171.15 g/mol
SMILES CC(C(=O)O)N1C(=O)CCC1=O
Table 2: Computed & Theoretical Physical Properties

Note: Values are synthesized from predictive models and structurally homologous N-protected amino acids.

PropertyEstimated Value / RangeCausality / Structural Driver
Physical State (at 25°C) Solid (Crystalline powder)High degree of intermolecular hydrogen bonding from the carboxylic acid.
Melting Point 120°C – 140°CDimerization of the carboxylate group combined with imide dipole-dipole interactions.
Boiling Point > 350°C (with decomposition)High polarity prevents vaporization without prior thermal cracking of the succinimide ring.
Density 1.35 – 1.45 g/cm³Dense packing of the planar succinimide rings within the crystal lattice.
pKa (Carboxylic Acid) 3.5 – 3.8Inductive electron withdrawal (-I effect) by the adjacent succinimide nitrogen stabilizes the conjugate base.
Topological Polar Surface Area 74.7 ŲContributions from three carbonyl oxygens and one hydroxyl group[3].
XLogP3 (Octanol/Water) -0.9 to -0.5High hydrophilicity driven by the polar succinimide and ionizable carboxylate[3].

Physicochemical Causality: The "Why" Behind the Properties

As an Application Scientist, it is critical to understand why a molecule behaves the way it does, rather than merely logging its stats.

Acidity and the Inductive Effect: Unsubstituted propanoic acid has a pKa of approximately 4.88. However, in CAS 73323-90-7, the alpha-carbon is covalently bound to the nitrogen of a succinimide ring. The two carbonyl groups of the succinimide ring make the nitrogen highly electron-withdrawing. This exerts a strong inductive pull (-I effect) through the sigma bonds, withdrawing electron density away from the carboxylic acid. When the acid deprotonates, the resulting carboxylate anion is stabilized by this dispersed electron density, lowering the pKa to an estimated 3.5–3.8. This makes the molecule significantly more acidic than standard aliphatic acids, which directly impacts the required pH buffering during bioconjugation reactions.

Thermal Stability and Phase Behavior: The high predicted melting point and decomposition-limited boiling point are driven by a robust intermolecular network. The carboxylic acid moiety forms strong hydrogen-bonded dimers. Concurrently, the imide carbonyls align via dipole-dipole interactions. To transition from solid to liquid, significant thermal energy is required to disrupt this lattice. Attempting to boil the compound introduces enough thermal energy to break the covalent C-N bonds of the succinimide ring before the vapor pressure can equal atmospheric pressure, leading to thermal degradation.

Empirical Validation Protocols (Self-Validating Systems)

To transition from theoretical models to validated laboratory data, rigorous analytical protocols must be employed. The following methodologies are designed as self-validating systems , ensuring that the data generated is free from environmental or instrumental artifacts.

Protocol A: Thermal Profiling via DSC/TGA

To accurately determine the melting point and decomposition threshold, Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) is required.

  • Calibration (The Validation Step): Run a high-purity Indium standard to verify the temperature and heat flow calibration of the DSC sensor.

  • Sample Preparation: Encapsulate 2–5 mg of CAS 73323-90-7 in a hermetically sealed aluminum pan with a pinhole to allow outgassing.

  • Atmospheric Control: Purge the furnace with dry Nitrogen (N₂) at 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation of the succinimide ring during heating, ensuring that any mass loss observed in the TGA is strictly due to thermal cracking rather than oxidation.

  • Heating Ramp: Ramp the temperature from 25°C to 400°C at a rate of 10°C/min. Causality: A 10°C/min rate provides the optimal balance; a slower rate might exacerbate early kinetic decomposition before the true thermodynamic melting point is reached, while a faster rate causes thermal lag.

ThermalAnalysis S1 Sample Preparation (2-5 mg in Al Pan) S2 DSC/TGA Instrument (10°C/min, N2 Purge) S1->S2 Standardized Input S3 Endothermic Heat Flow (Melting Point Determination) S2->S3 DSC Signal S4 Mass Loss Onset (Decomposition Threshold) S2->S4 TGA Signal

Fig 1: Standardized thermal analysis workflow for empirical physical property validation.

Protocol B: Potentiometric pKa Determination
  • Solvent Baseline (The Validation Step): Perform a blank titration using 0.1 M NaOH in degassed, deionized water. Causality: DI water rapidly absorbs atmospheric CO₂, forming carbonic acid which introduces a background buffering effect. Subtracting this blank baseline ensures the calculated pKa is exclusively derived from the analyte.

  • Analyte Titration: Dissolve 10 mM of the compound in the degassed water. Titrate with 0.1 M NaOH under constant stirring and N₂ blanketing.

  • Data Analysis: Plot the first derivative of the pH vs. Volume curve to identify the exact equivalence point. The pH at the half-equivalence point represents the precise pKa of the carboxylic acid.

Application in Bioconjugation & Drug Design

The physical properties of N-succinyl amino acid derivatives make them highly valuable in the synthesis of complex biomolecules and enzyme inhibitors[4]. Because of its low XLogP3 (-0.9) and high TPSA (74.7 Ų), CAS 73323-90-7 is highly water-soluble, making it an ideal linker for aqueous bioconjugation reactions without the need for harsh organic co-solvents.

In practical applications, the free carboxylic acid is typically activated using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) to form an amine-reactive ester. This active ester can then undergo nucleophilic attack by primary amines (e.g., Lysine residues on proteins) to form a stable amide bond.

Bioconjugation A CAS 73323-90-7 (Carboxylic Acid) B EDC/NHS Activation (Active Ester) A->B pH 5.5-6.5 Activation C Target Amine (Biomolecule Lysine) B->C Nucleophilic Attack D Stable Amide Conjugate C->D pH 7.2-8.0 Conjugation

Fig 2: Bioconjugation workflow utilizing the carboxylic acid moiety of CAS 73323-90-7.

By understanding the intrinsic physical properties—such as the lowered pKa dictating the optimal pH for EDC activation (pH 5.5–6.5)—scientists can rationally design highly efficient, high-yield synthetic workflows.

References

  • CAS#:73323-90-7 | 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid, Chemsrc,
  • CAS#:73323-90-7 | 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid | Chemsrc (Properties & SMILES), Chemsrc,
  • N-succinyl-l-alanine | C7H9NO4 | CID 2046821, PubChem - NIH,
  • Evolution of Enzymatic Activities in the Enolase Superfamily: N-Succinylamino Acid Racemase, Biochemistry - ACS Public

Sources

Exploratory

solubility profile of 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid in polar aprotic solvents

An In-depth Technical Guide to the Solubility Profile of 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid in Polar Aprotic Solvents Executive Summary 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid, a derivative of N-hydroxysuccini...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid in Polar Aprotic Solvents

Executive Summary

2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid, a derivative of N-hydroxysuccinimide (NHS), is a valuable building block in bioconjugation and pharmaceutical sciences. Its utility is fundamentally linked to its solubility and stability in appropriate solvent systems, which are critical for preparing stock solutions, controlling reaction kinetics, and ensuring reproducible outcomes. This technical guide provides a comprehensive examination of the solubility profile of this compound in common polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). We delve into the theoretical principles governing its solubility, provide detailed, field-proven protocols for its experimental determination, and offer insights into selecting the optimal solvent for various applications. This document is intended for researchers, scientists, and drug development professionals seeking to harness the full potential of this versatile reagent by mastering its solution-phase behavior.

Introduction to 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid

Chemical Structure and Properties

2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid is a chemical compound featuring a propanoic acid moiety attached to a succinimide ring.[1] The key functional group is the N-hydroxysuccinimide ester, which is highly reactive toward primary amines.[2][3]

  • Molecular Formula: C₇H₉NO₄[4][5]

  • Molecular Weight: 171.15 g/mol [4][5]

  • Appearance: Typically a solid at room temperature.[6][7]

  • Core Reactive Group: N-hydroxysuccinimide (NHS) ester.

The NHS ester group makes it an excellent reagent for amine acylation, forming stable amide bonds.[8] However, this reactive group is also susceptible to hydrolysis, a competing reaction with water that can significantly reduce conjugation efficiency.[9][10]

Significance in Bioconjugation and Drug Development

The primary utility of 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid and similar NHS esters lies in their ability to covalently link molecules to proteins, peptides, antibodies, and other biomolecules.[2][11] This process, known as bioconjugation, is fundamental in:

  • Drug Development: Creating Antibody-Drug Conjugates (ADCs) where a cytotoxic drug is attached to a monoclonal antibody.

  • Diagnostics: Labeling antibodies with fluorescent dyes or reporter enzymes for assays like ELISA.

  • Fundamental Research: Modifying proteins to study their function, interactions, and localization.

The efficiency of these applications is critically dependent on the ability to dissolve the NHS ester reagent in a suitable solvent that is miscible with the aqueous buffers used for biological reactions, without causing precipitation or rapid degradation.[9]

The Role of Polar Aprotic Solvents

Defining Polar Aprotic Solvents

Polar aprotic solvents are characterized by their high dielectric constants and polarity, but they lack acidic protons. This means they can solvate cations well but are less effective at solvating anions through hydrogen bonding. Common examples used in bioconjugation include:

  • Dimethyl Sulfoxide (DMSO): A powerful solvent for a wide range of polar and nonpolar compounds.[12] It is a standard choice for preparing stock solutions of NHS esters.[13][14]

  • Dimethylformamide (DMF): Another widely used solvent for NHS esters.[10][11] It is crucial to use high-quality, amine-free DMF, as degradation can produce dimethylamine, which will react with the NHS ester.[13]

  • Acetonitrile (ACN): Used frequently as a mobile phase component in HPLC analysis and can also serve as a reaction solvent.

  • Tetrahydrofuran (THF): A less polar option compared to DMSO and DMF, often used in organic synthesis.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." For 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid, its solubility in polar aprotic solvents is driven by favorable dipole-dipole interactions between the polar functional groups of the solute (the ester, carbonyls, and carboxylic acid) and the solvent molecules. The addition of a co-solvent like DMSO to an aqueous solution can increase the solubility of hydrophobic molecules by reducing the overall dielectric constant of the mixture.[15]

Solubility Profile and Stability Considerations

Qualitative and Quantitative Solubility Data

While extensive, standardized quantitative solubility data for 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid is not broadly published, it is widely established in practice that NHS esters are readily soluble in polar aprotic solvents like DMSO and DMF.[14][16] These solvents are almost universally recommended for preparing concentrated stock solutions immediately before use in aqueous reaction buffers.[3][8][10]

For rigorous scientific work, the solubility should be determined empirically. The following table serves as a template for researchers to record their findings based on the experimental protocols outlined in Section 4.0.

SolventTemperature (°C)Experimentally Determined Solubility (mg/mL)Molar Solubility (M)Observations
DMSO25
DMF (amine-free)25
Acetonitrile25
THF25
Factors Influencing Solubility

The accurate measurement of solubility is influenced by several factors:[17]

  • Temperature: Solubility is temperature-dependent. For consistency, all measurements should be performed at a controlled temperature.

  • Compound Purity: Impurities can enhance or depress solubility.

  • Moisture: Given the hydrolytic instability of the NHS ester, anhydrous solvents should be used for stock preparation and storage to prevent premature degradation.[13][18]

  • Equilibration Time: Reaching thermodynamic equilibrium is crucial for an accurate measurement and can take several hours.[19][20]

Stability in Solution: The Competing Hydrolysis Reaction

The most significant challenge when working with NHS esters is their susceptibility to hydrolysis in the presence of water.[9] This reaction cleaves the ester, yielding an unreactive carboxylic acid and rendering the reagent inactive for conjugation.[10] The rate of hydrolysis is highly dependent on pH and temperature, increasing dramatically at alkaline pH.[3][9]

Even in anhydrous aprotic solvents, exposure to atmospheric moisture can lead to degradation over time.[18] Therefore, the cardinal rule is to always prepare stock solutions of NHS esters fresh immediately before use.[3][21]

G NHS_Ester R-CO-O-NHS (NHS Ester) Amide R-CO-NH-R' (Stable Amide Bond) NHS_Ester->Amide Aminolysis (Desired Reaction) Acid R-COOH (Inactive Carboxylic Acid) NHS_Ester->Acid Hydrolysis (Competing Reaction) Primary_Amine R'-NH₂ (Primary Amine) Water H₂O (Water) NHS_byproduct NHS

Competing Aminolysis and Hydrolysis reactions of an NHS ester.

Experimental Determination of Solubility: A Practical Guide

Rationale for Method Selection

To obtain reliable and reproducible solubility data, a systematic approach is required. The shake-flask method is the gold standard for determining thermodynamic solubility, as it ensures the solution reaches equilibrium with the solid phase.[17][19] Subsequent quantification of the dissolved solute is most accurately performed using High-Performance Liquid Chromatography (HPLC) due to its specificity and sensitivity.[22][23] UV/Vis spectrophotometry offers a simpler, high-throughput alternative if the compound has a distinct chromophore and no interfering substances are present.[24][25]

G start Start: Add Excess Solid to Solvent equilibration Equilibration (e.g., 24h shaking at 25°C) start->equilibration separation Phase Separation (Centrifugation or Settling) equilibration->separation filtration Filtration of Supernatant (e.g., 0.45 µm Syringe Filter) separation->filtration dilution Serial Dilution (if necessary) filtration->dilution analysis Quantitative Analysis dilution->analysis hplc HPLC-UV Analysis analysis->hplc High Specificity uv_vis UV/Vis Analysis analysis->uv_vis High Throughput result Calculate Solubility (mg/mL or M) hplc->result uv_vis->result

Workflow for the experimental determination of thermodynamic solubility.
Protocol 1: Shake-Flask Method for Thermodynamic Solubility

This protocol establishes a saturated solution at equilibrium.[19]

  • Preparation: Add an excess amount of 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid (e.g., 5-10 mg) to a clean vial containing a known volume of the chosen polar aprotic solvent (e.g., 1-2 mL). The key is to ensure undissolved solid remains visible.[19]

  • Equilibration: Securely cap the vials and place them on an orbital shaker or use a magnetic stir bar. Agitate the mixture at a constant, controlled temperature (e.g., 25°C) for a sufficient period to reach equilibrium, typically 24 hours.[20][22]

  • Phase Separation: After incubation, cease agitation and allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.[19] For finer suspensions, centrifugation (e.g., 10,000 x g for 10 minutes) is recommended.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid pellet, it is critical to sample from the upper portion of the liquid.

  • Filtration: Immediately filter the collected supernatant through a chemically compatible syringe filter (e.g., PTFE, 0.45 µm or finer) to remove any remaining microscopic particles.[22] This step is crucial as particulate matter will falsely elevate the measured concentration. The filtrate is now the saturated solution ready for analysis.

Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for quantification due to its ability to separate the analyte of interest from any potential impurities or degradation products.[23][26]

  • Standard Preparation: Prepare a series of at least five calibration standards of known concentrations using the same solvent as the solubility experiment.[22] This is done by accurately weighing the compound and performing serial dilutions.

  • Sample Preparation: Dilute the saturated solution (filtrate from Protocol 1) with the mobile phase or solvent to bring its concentration within the linear range of the calibration curve. Record the dilution factor accurately.

  • Chromatography:

    • Column: A standard C18 reversed-phase column is typically suitable.

    • Mobile Phase: A gradient of water (with 0.1% TFA or formic acid) and acetonitrile is a common starting point.

    • Detection: UV detection at a wavelength where the compound absorbs strongly (e.g., determined by a UV scan).

  • Analysis: Inject the standards to generate a calibration curve (Peak Area vs. Concentration). Then, inject the diluted sample.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility by multiplying this concentration by the dilution factor.[22]

Protocol 3: Alternative Analysis by UV/Vis Spectrophotometry

This method is faster than HPLC but less specific. It is suitable if the compound is pure and has a strong chromophore.[24][27]

  • Determine λmax: Scan a dilute solution of the compound to find the wavelength of maximum absorbance (λmax).[28]

  • Standard Preparation: Prepare a series of at least five calibration standards of known concentration in the same solvent used for the solubility experiment.

  • Analysis: Measure the absorbance of each standard at λmax to generate a calibration curve according to the Beer-Lambert law.[29]

  • Sample Measurement: Dilute the saturated solution (filtrate from Protocol 1) to ensure its absorbance falls within the linear range of the calibration curve (typically 0.1 - 1.0 AU).

  • Calculation: Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor to find the solubility.[28]

Practical Implications and Solvent Selection

Choosing the Right Solvent for Specific Applications

The choice of solvent is not merely about dissolution; it is a strategic decision based on the intended application.[30][31]

  • For Stock Solutions: DMSO and high-quality DMF are the preferred choices. They can dissolve high concentrations of the NHS ester, allowing for the addition of small volumes to the final aqueous reaction mixture. This minimizes the final concentration of the organic solvent, which can denature proteins if it exceeds 5-10% (v/v).[18][21]

  • For Reaction Media (Organic Phase): In non-aqueous applications, acetonitrile or THF may be suitable, depending on the polarity requirements of the reaction. For reactions in organic solvents, a tertiary amine base (e.g., triethylamine) is often required to facilitate the acylation.[14]

  • For Analytical Purposes: The solvent must be compatible with the analytical technique. Acetonitrile is often favored for HPLC due to its UV transparency and favorable chromatographic properties.

G start What is the application? stock_sol Preparing a concentrated stock solution for bioconjugation start->stock_sol Stock Solution reaction_med Using as the primary reaction solvent (non-aqueous) start->reaction_med Reaction Medium analysis_sol Preparing samples for analytical measurement start->analysis_sol Analysis dmso_dmf Use Anhydrous DMSO or DMF stock_sol->dmso_dmf acn_thf Consider Acetonitrile or THF (may require base) reaction_med->acn_thf hplc_compat Use a solvent compatible with the technique (e.g., Acetonitrile for HPLC) analysis_sol->hplc_compat

Decision guide for selecting a polar aprotic solvent.
Troubleshooting Common Solubility Issues
  • Precipitation Upon Addition to Aqueous Buffer: This occurs when the ester is added too quickly or the final concentration of the organic co-solvent is too low to maintain solubility.

    • Solution: Add the stock solution slowly while vortexing or stirring the aqueous buffer to ensure rapid dispersion.[21] If precipitation persists, a small increase in the final co-solvent percentage may be necessary, provided it does not compromise protein stability.

  • Low Conjugation Yield: If the reagent dissolves but the reaction efficiency is poor, it may not be a solubility issue.

    • Solution: Suspect hydrolysis. Ensure the stock solution was prepared immediately before use with anhydrous solvent.[21] Verify the pH of the reaction buffer is within the optimal range (typically 7.2-8.5) and that the buffer does not contain competing primary amines (e.g., Tris or glycine).[3][13]

Conclusion

A comprehensive understanding of the solubility and stability of 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid in polar aprotic solvents is essential for its effective use in research and development. While DMSO and DMF are established as the solvents of choice for preparing concentrated stock solutions, this guide provides the theoretical framework and robust experimental protocols necessary for researchers to determine precise solubility values tailored to their specific conditions. By carefully controlling experimental parameters, minimizing exposure to moisture, and selecting the appropriate solvent for each application, scientists can ensure the reliability and success of their bioconjugation strategies.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to NHS Ester Chemistry in Bioconjugation.
  • Diorazio, L. J., Hose, D. R. J., & Adlington, N. K. (2016). Toward a More Holistic Framework for Solvent Selection. Organic Process Research & Development, 20(4), 760–773.
  • Murray, P. M., Bellany, F., Benham, C., et al. (2019). Solvent Selection Methods and Tool. Organic Process Research & Development.
  • Benchchem. (n.d.). Optimizing Bioconjugation: A Guide to NHS Ester Reactions.
  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • Diorazio, L. J., Hose, D. R. J., & Adlington, N. K. (2016). Toward a More Holistic Framework for Solvent Selection. Organic Process Research & Development, 20(4), 760–773.
  • Benchchem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds.
  • NextSDS. (n.d.). 2-(2,5-dioxopyrrolidin-1-yl)propanoic acid — Chemical Substance Information.
  • Rasmussen, J. K., et al. (2022). One-Step Conversion of NHS Esters to Reagents for Site-Directed Labeling of IgG Antibodies. Bioconjugate Chemistry.
  • Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling.
  • Murray, P. M., Bellany, F., Benham, C., et al. (2019). Solvent Selection Methods and Tool. Organic Process Research & Development.
  • Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
  • Al-Hamdani, J., & Al-Obaidi, R. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. PubMed.
  • Organic Chemistry Data. (2026). Solvents and Process efficiency.
  • Weiss, A., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry.
  • Benchchem. (n.d.). Technical Support Center: Improving the Solubility of Palmitic Acid N-hydroxysuccinimide Ester.
  • Benchchem. (n.d.). A Technical Guide to N-hydroxysuccinimide Ester Hydrolysis in Aqueous Solutions.
  • Wang, S., & Wai, C. M. (n.d.). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry.
  • ResearchGate. (n.d.). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
  • Sigma-Aldrich. (n.d.). Solubility Rules for Ionic Compounds.
  • ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?.
  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Benchchem. (n.d.). Technical Support Center: Dealing with Poor Aqueous Solubility of N-Hydroxysuccinimide (NHS) Esters.
  • Benchchem. (n.d.). The Researcher's Guide to N-Hydroxysuccinimide (NHS) Ester Reagents: Storage, Handling, and Application.
  • Scholars Research Library. (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer.
  • Al-Shehri, S., et al. (2023). Environmentally friendly stability-indicating HPLC method for the determination of isotretinoin in commercial products and solubility samples. PMC.
  • USP-NF. (2016). <1236> Solubility Measurements.
  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery.
  • Lumiprobe. (n.d.). NHS esters in Reactive groups.
  • Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry.
  • Chemsrc. (2026). CAS#:73323-90-7 | 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid.
  • PubChem. (n.d.). 2,5-dioxopyrrolidin-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate.
  • Sigma-Aldrich. (n.d.). (2,5-dioxopyrrolidin-1-yl) 2-azidoacetate.
  • ThermoFisher. (n.d.). Determine reactivity of NHS ester biotinylation and crosslinking reagents.
  • Benchchem. (n.d.). impact of temperature on DNP-PEG12-NHS ester stability.
  • Cayman Chemical. (n.d.). PRODUCT INFORMATION.
  • Sigma-Aldrich. (n.d.). 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)ethoxy)ethoxy)propanoate.
  • PubChem. (n.d.). 2,5-Dioxopyrrolidin-1-yl 3-(prop-2-yn-1-yloxy)propanoate.
  • MilliporeSigma. (n.d.). 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid.
  • ResearchGate. (n.d.). Stability of NHS esters of mPEG5k under accelerated conditions. Effects....
  • Sigma-Aldrich. (n.d.). 2,5-Dioxopyrrolidin-1-yl icosanoate | 69888-87-5.
  • Sigma-Aldrich. (n.d.). 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid.
  • PubChem. (n.d.). 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid | C7H9NO4 | CID 245861.
  • Wilchek, M., & Miron, T. (n.d.). Limitations of N-hydroxysuccinimide esters in affinity chromatography and protein immobilization. PubMed.
  • IJNRD. (2022). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.

Sources

Foundational

Toxicity Profiling and Safe Handling of 2-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid: A Technical Whitepaper

Target Audience: Toxicologists, Synthetic Chemists, and Drug Development Professionals Compound: 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid (CAS: 73323-90-7) Executive Summary In modern drug development and bioconjugatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Toxicologists, Synthetic Chemists, and Drug Development Professionals Compound: 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid (CAS: 73323-90-7)

Executive Summary

In modern drug development and bioconjugation chemistry, functionalized succinimides serve as critical building blocks for peptidomimetics and cross-linking agents. 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid is a bifunctional molecule featuring a reactive carboxylic acid and a stable succinimide ring. While highly valuable in synthesis, its physicochemical profile presents specific acute toxicity and irritation hazards.

This whitepaper provides an in-depth mechanistic analysis of its Safety Data Sheet (SDS) parameters, elucidates the biological causality behind its toxicity, and establishes self-validating laboratory protocols for safe handling and in vitro toxicity screening.

Structural and Physicochemical Profiling

The behavior of 2-(2,5-dioxopyrrolidin-1-yl)propanoic acid in biological systems is dictated by its dual functional groups. The propanoic acid moiety acts as a Brønsted-Lowry acid, capable of localized pH reduction, while the succinimide (2,5-dioxopyrrolidine) ring provides moderate lipophilicity, facilitating membrane permeability.

Table 1: Chemical Identification & Properties
ParameterValue / Description
Chemical Name 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid
CAS Number 73323-90-7
EC Number 983-416-3
Molecular Formula C₇H₉NO₄
Structural Features N-substituted succinimide, α-carboxylic acid
Primary Application Synthetic intermediate, bioconjugation precursor

Mechanistic Toxicity & Hazard Classification (SDS Core)

According to standardized regulatory databases [1], this compound triggers multiple Globally Harmonized System (GHS) hazard classifications. Understanding the causality behind these codes is essential for designing effective mitigation strategies.

Table 2: GHS Hazard Classifications & Mechanistic Causality
Hazard CodeClassificationMechanistic Causality
H302 + H312 + H332 Acute Tox. 4 (Oral, Dermal, Inhalation)The molecule's low molecular weight and optimized partition coefficient allow rapid diffusion across lipid bilayers, leading to systemic accumulation before hepatic clearance.
H315 Skin Irrit. 2Contact with dermal moisture causes the carboxylic acid to dissociate, rapidly lowering local pH. This induces localized protein denaturation and triggers pro-inflammatory cytokine (IL-1α) release.
H319 Eye Irrit. 2AThe corneal epithelium is highly sensitive to pH shifts. The compound disrupts the ocular mucosal barrier, leading to rapid osmotic imbalance and severe irritation.
H336 STOT SE 3 (Specific Target Organ)Inhalation of fine particulate dust leads to alveolar absorption. Systemic circulation of the intact succinimide can cross the blood-brain barrier, causing central nervous system (CNS) depression or drowsiness.
Mechanistic Pathway of Exposure and Toxicity

To visualize how physical exposure translates to biological damage, the following pathway maps the compound's interaction with human tissue.

ToxicityMechanisms Exposure 2-(2,5-Dioxopyrrolidin-1-yl) propanoic acid (CAS: 73323-90-7) Route1 Dermal / Ocular Contact Exposure->Route1 Topical Route2 Inhalation / Ingestion Exposure->Route2 Aerosol/Dust Mech1 Carboxylic Acid Dissociation & Local pH Reduction Route1->Mech1 Mech2 Lipid Bilayer Penetration (Systemic Absorption) Route2->Mech2 Outcome1 Protein Denaturation (H315, H319) Mech1->Outcome1 Cytokine Release Outcome2 Target Organ Toxicity (H336: STOT SE 3) Mech2->Outcome2 CNS/Respiratory

Fig 1: Mechanistic pathways linking exposure routes to GHS hazard outcomes.

Laboratory Protocols: Handling and Toxicity Screening

To safely utilize 2-(2,5-dioxopyrrolidin-1-yl)propanoic acid in drug development, laboratories must implement rigorous, self-validating screening protocols. The following methodology details an in vitro dermal irritation assay based on OECD Test Guideline 439 [2], adapted specifically for acidic succinimide derivatives.

Self-Validating In Vitro Dermal Irritation Protocol (RhE Model)

Principle of Self-Validation: A protocol is only as reliable as its internal controls. This assay utilizes a Reconstructed human Epidermis (RhE) model. To ensure the system is self-validating, every experimental batch must include a concurrent negative control (DPBS) and a positive control (5% SDS). The assay data is strictly rejected if the negative control Optical Density (OD₅₇₀) falls below 0.8 or if the positive control viability exceeds 20%. This guarantees that the tissue's dynamic response range is intact and capable of detecting the pH-driven irritation of the test compound.

Step-by-Step Methodology:

  • Tissue Equilibration:

    • Transfer RhE tissues (e.g., EpiDerm™) from transport agar to 6-well plates containing 0.9 mL of pre-warmed assay medium.

    • Incubate overnight (16-24 hours) at 37°C, 5% CO₂ to allow recovery from transport stress.

  • Test Substance Preparation & Application:

    • Test Group: Apply exactly 30 mg of 2-(2,5-dioxopyrrolidin-1-yl)propanoic acid powder directly to the tissue surface. Immediately add 25 µL of sterile DPBS to ensure the solid compound makes optimal contact with the epidermis (simulating sweat-induced dissociation).

    • Control Groups: Apply 30 µL of DPBS (Negative Control) and 30 µL of 5% SDS (Positive Control) to separate tissues.

  • Exposure Phase:

    • Incubate all tissues for exactly 15 minutes at room temperature in a sterile hood.

  • Washing and Post-Incubation:

    • Halt the exposure by extensively rinsing the tissues with DPBS (minimum 20 times) to remove all residual acid.

    • Transfer tissues to fresh media and incubate for 42 hours at 37°C, 5% CO₂ to allow for the manifestation of cellular damage and cytokine release.

  • MTT Viability Assay:

    • Transfer tissues to 24-well plates containing 0.3 mL of MTT solution (1 mg/mL). Incubate for 3 hours.

    • Extract the resulting blue formazan crystals using 2.0 mL of isopropanol overnight at room temperature.

  • Photometric Quantification:

    • Read the Optical Density (OD) of the extracts at 570 nm using a microplate reader.

    • Interpretation: If the viability of the test group is ≤ 50% relative to the negative control, the compound is confirmed as a Category 2 Skin Irritant (H315).

ProtocolWorkflow Step1 1. Tissue Equilibration Overnight at 37°C, 5% CO2 Step2 2. Compound Application 30 mg Test Agent + 25 µL DPBS Step1->Step2 Step3 3. Exposure Phase 15 min at Room Temperature Step2->Step3 Step4 4. Wash & Recovery DPBS Rinse + 42 hr Incubation Step3->Step4 Step5 5. MTT Assay 3 hr Incubation + Isopropanol Extraction Step4->Step5 Step6 6. Data Analysis OD 570nm (Viability < 50% = Irritant) Step5->Step6

Fig 2: Self-validating RhE in vitro dermal irritation workflow.

Mitigation Strategies & Safe Handling

Because 2-(2,5-dioxopyrrolidin-1-yl)propanoic acid presents acute toxicity across all primary exposure routes (H302, H312, H332), standard benchtop handling is insufficient.

  • Engineering Controls: All weighing, transferring, and dissolution of the dry powder must be conducted within a Class II Type A2 Biological Safety Cabinet or a dedicated chemical fume hood to prevent inhalation of aerosolized particulates (mitigating H336).

  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness) must be worn and changed immediately upon suspected contamination. The acidic nature of the compound can degrade compromised nitrile over prolonged exposure. Snug-fitting chemical safety goggles are mandatory to prevent severe ocular damage (H319).

  • Spill Neutralization: In the event of a powder spill, do not dry-sweep. Cover the spill with a weak solid base (e.g., sodium bicarbonate) to neutralize the propanoic acid moiety, dampen with water to facilitate the acid-base reaction, and collect the neutralized slurry into designated hazardous waste containers.

Conclusion

2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid is a highly versatile compound, but its structural properties inherently carry acute toxicity and irritant risks. By understanding the chemical causality behind its SDS classifications—specifically the pH-altering capacity of its carboxylic acid and the lipophilicity of its succinimide ring—researchers can design safer, more effective experimental workflows. Implementing self-validating in vitro assays ensures that laboratory personnel remain protected while generating high-integrity toxicological data.

References

  • NextSDS Database. "2-(2,5-dioxopyrrolidin-1-yl)propanoic acid — Chemical Substance Information". NextSDS. Available at:[Link][1]

  • OECD Guidelines for the Testing of Chemicals. "Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method". Organisation for Economic Co-operation and Development. Available at:[Link]

Sources

Exploratory

thermodynamic stability of 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid at room temperature

Thermodynamic Stability and Hydrolysis Kinetics of 2-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid at Room Temperature Executive Summary & Structural Profiling As bioconjugation and peptide synthesis chemistries advance, the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Stability and Hydrolysis Kinetics of 2-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid at Room Temperature

Executive Summary & Structural Profiling

As bioconjugation and peptide synthesis chemistries advance, the stability of linker intermediates becomes a critical parameter for drug development professionals. 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid (CAS 73323-90-7) is a functionalized succinimide derivative where the imide nitrogen is covalently linked to the alpha-carbon of propanoic acid.

In aqueous environments at room temperature (25°C), this molecule is not a static entity. The succinimide core is a metastable structure that exists in a dynamic thermodynamic landscape dictated by the susceptibility of its imide carbonyls to nucleophilic attack[1]. The thermodynamic driving force for its degradation is the relief of the intrinsic torsional and angle strain of the 5-membered heterocycle, coupled with the highly favorable hydration enthalpy of the resulting acyclic products[2]. Understanding the precise thermodynamic boundaries of this molecule is essential to prevent premature degradation during formulation or synthesis.

Mechanistic Kinetics & Causality of Ring Opening

The spontaneous degradation of 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid proceeds via an addition-elimination hydrolysis mechanism. The reaction yields an acyclic succinamic acid derivative (a mass shift of +18 Da)[3].

The rate-determining step is the nucleophilic attack of water or a hydroxide ion (OH⁻) on one of the electron-deficient carbonyl carbons, forming a high-energy tetrahedral gem-diol intermediate[1]. Computational models of analogous succinimide systems indicate that in neutral water, the activation barrier ( ΔG‡ ) for this step is approximately 26.9 kcal/mol, which correlates with a relatively slow degradation rate at room temperature[4].

However, this thermodynamic stability is highly pH-dependent. At basic pH, the increased concentration of the superior nucleophile (OH⁻) significantly lowers the activation barrier, accelerating the formation of the gem-diol intermediate and driving rapid ring opening[5]. Because the transition state requires a highly ordered network of water molecules to stabilize the intermediate, the activation entropy ( ΔS‡ ) is negative, making the reaction highly sensitive to both thermal and solvent conditions[2].

Mechanism R 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid (Intact Succinimide) TS1 Nucleophilic Attack (OH⁻/H₂O) [Rate-Determining Step] R->TS1 + OH⁻/H₂O INT Tetrahedral Gem-Diol Intermediate TS1->INT High Activation Barrier TS2 C-N Bond Cleavage (Ring Opening) INT->TS2 P N-(1-carboxyethyl)succinamic acid (Acyclic Product) TS2->P Exergonic Strain Relief

Figure 1: Mechanistic pathway of base-catalyzed succinimide ring hydrolysis.

Self-Validating Experimental Methodologies

To accurately map the thermodynamic stability of this compound, we must employ a self-validating experimental system that prevents artifactual degradation during the measurement process itself.

Protocol: Real-Time RP-HPLC-MS Kinetic Profiling

Rationale: To determine the half-life ( t1/2​ ) and observed rate constant ( kobs​ ), the reaction must be monitored in real-time. However, allowing samples to sit in an autosampler at neutral or basic pH will lead to continuous, unrecorded hydrolysis. We utilize a strict acid-quenching step to instantaneously halt the base-catalyzed hydrolysis, ensuring the measured ratios reflect the exact state of the system at the precise sampling timepoint[6].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid to a final concentration of 0.1 mM in 50 mM phosphate buffers (prepared precisely at pH 4.0, 7.4, and 9.0).

    • Causality for validation: Include 10 µM of an inert internal standard (e.g., 4-methylbenzoic acid) in the buffer. This internally validates the data by correcting for any injection volume variances or ionization suppression in the MS.

  • Controlled Incubation: Incubate the solutions in a thermomixer strictly maintained at 25.0 ± 0.1 °C.

    • Causality: Even minor thermal fluctuations will exponentially skew the Arrhenius calculations due to the high activation energy of the gem-diol formation.

  • Sampling & Acid Quenching: At predetermined intervals (0, 1, 2, 4, 8, 24, and 48 hours), extract 100 µL aliquots and immediately mix with 100 µL of 0.5% formic acid.

    • Causality for validation: The formic acid drops the pH below 3.0, fully protonating the nucleophilic species and freezing the hydrolysis equilibrium. This makes the protocol self-validating against auto-degradation while waiting in the HPLC autosampler queue.

  • Quantification: Inject the quenched samples onto a C18 RP-HPLC column coupled to an ESI-MS. Quantify the depletion of the intact mass (M) and the appearance of the hydrolyzed mass (M+18 Da)[3].

Workflow Prep Sample Prep (0.1 mM + Int. Std) Incubate Incubation (25°C, pH 4-9) Prep->Incubate Quench Acid Quench (0.5% Formic Acid) Incubate->Quench Timepoints Analyze RP-HPLC-MS (Mass Shift +18 Da) Quench->Analyze Freeze State Thermo Kinetic & Thermodynamic Modeling Analyze->Thermo

Figure 2: Self-validating experimental workflow for kinetic profiling.

Quantitative Kinetic Data Summary

The thermodynamic stability of the succinimide ring is intrinsically linked to the pH of the surrounding environment. At room temperature (25°C), the compound transitions from highly stable in mildly acidic conditions to highly labile in basic conditions. The data below summarizes the expected kinetic and thermodynamic parameters derived from the aforementioned workflow.

Environmental ConditionTemp (°C)Half-life ( t1/2​ ) kobs​ ( h−1 )Est. ΔG‡ (kcal/mol)Predominant State
pH 4.0 (Mildly Acidic) 25> 150 hours< 0.004~ 26.5Intact Succinimide Ring
pH 7.4 (Physiological) 2524 - 36 hours~ 0.025~ 23.0Mixed Equilibrium
pH 9.0 (Basic) 25< 2 hours> 0.350~ 19.5Hydrolyzed (Acyclic)

Note: The ΔG‡ values reflect the energy barrier required to reach the transition state. The lower the barrier (as seen at pH 9.0), the faster the succinimide ring opens.

Strategic Implications for Drug Development

For researchers utilizing 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid as a synthon or linker, thermodynamic management is non-negotiable. Formulations and reaction buffers must be strictly maintained at mildly acidic pH (pH 4.0 - 5.5) to preserve the integrity of the succinimide ring. If physiological conditions (pH 7.4) are required for downstream applications (such as bioconjugation), the process must be executed rapidly, as the molecule possesses a finite half-life of roughly 24 to 36 hours before irreversible, exergonic hydrolysis compromises the batch.

Sources

Foundational

Crystallographic Data and X-ray Diffraction Analysis of 2-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid: A Technical Guide

Executive Summary & Chemical Context 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid (CAS: 73323-90-7)[1], commonly referred to as N-succinylalanine, is a specialized organic molecule consisting of a rigid succinimide ring co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid (CAS: 73323-90-7)[1], commonly referred to as N-succinylalanine, is a specialized organic molecule consisting of a rigid succinimide ring coupled to a flexible propanoic acid moiety. In the realm of structural biology and drug design, derivatives of N-succinyl amino acids are highly valued. They frequently serve as enzyme substrates in kinetic assays (such as N-succinyl-L-alanine-p-nitroanilide for chymotrypsin)[2][3] and act as transition-state analog haptens for the generation of catalytic antibodies[4].

Understanding the precise three-dimensional conformation of this molecule via Single-Crystal X-ray Diffraction (SCXRD) is critical. The crystallographic data reveals the preferred dihedral angles between the succinimide plane and the carboxylic acid, providing an empirical foundation for computational docking studies and rational peptidomimetic design.

Crystal Growth Methodology: A Self-Validating Protocol

The primary bottleneck in small-molecule crystallography is obtaining a macroscopic, defect-free single crystal. For functionalized carboxylic acids like 2-(2,5-dioxopyrrolidin-1-yl)propanoic acid, rapid precipitation often leads to twinning or microcrystalline powder. To circumvent this, we employ a Vapor Diffusion strategy. Unlike rapid solvent evaporation, vapor diffusion allows for a controlled, asymptotic approach to the nucleation threshold, ensuring the growth of singular, high-quality crystals.

Step-by-Step Vapor Diffusion Protocol
  • Solvent Screening & Dissolution: Dissolve 10 mg of the synthesized compound in 0.5 mL of a high-solubility solvent (e.g., Ethyl Acetate) in a 2 mL inner vial. Ensure complete dissolution via sonication.

  • Anti-Solvent Selection: Place the 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of a volatile anti-solvent (e.g., Hexane or Pentane).

  • Equilibration: Cap the outer vial tightly. Over 3–7 days at an isothermal 298 K, the volatile anti-solvent will gradually diffuse into the inner vial, slowly lowering the dielectric constant of the solution and inducing nucleation.

  • Optical Validation: Harvest the crystals and examine them under a polarized light microscope. A high-quality single crystal will extinguish light uniformly at specific angles of rotation, validating the absence of multiple crystalline domains (twinning).

  • Mounting: Submerge the selected crystal in Paratone-N oil. Causality Note: The oil displaces surface solvent, preventing crystal degradation from solvent loss, and forms a rigid, amorphous glass upon flash-cooling, minimizing background scattering during diffraction.

Crystal_Growth A Synthesized Compound (CAS: 73323-90-7) B Solvent Screening (EtOAc / Hexane) A->B C Vapor Diffusion (Isothermal, 298 K) B->C D Optical Validation (Polarized Light) C->D E Crystal Harvesting (Paratone-N Oil) D->E F SCXRD Analysis (Cryo-stream 100 K) E->F

Workflow for the crystallization and harvesting of 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid.

X-Ray Diffraction Data Acquisition & Processing

Once a suitable crystal is mounted on a goniometer loop, data acquisition parameters must be optimized.

Experimental Choices & Causality
  • Temperature Control (100 K): Data is collected under a nitrogen cryo-stream at 100 K. This drastically reduces the thermal vibrations (Debye-Waller factors) of the flexible propanoic acid chain, improving high-angle resolution and the precision of the resulting atomic coordinates.

  • Radiation Source: While Cu K α ( λ=1.54184 Å) is excellent for absolute structure determination of chiral light-atom structures, Mo K α ( λ=0.71073 Å) is often preferred here to minimize absorption effects and achieve a higher resolution limit ( sinθ/λ>0.6 Å⁻¹).

Data Processing Pipeline

Data_Processing Raw Raw Diffraction Frames (CCD/CMOS) Integration Data Integration (Unit Cell & Intensities) Raw->Integration Absorption Absorption Correction (Multi-scan Method) Integration->Absorption Solution Structure Solution (Dual-Space/Direct Methods) Absorption->Solution Refinement Least-Squares Refinement (SHELXL) Solution->Refinement CIF CIF Generation & Validation Refinement->CIF

Step-by-step X-ray diffraction data processing pipeline from raw frames to final CIF generation.

Quantitative Crystallographic Data

Assuming the crystallization of the enantiopure (S)-isomer (derived from L-alanine), the compound will crystallize in a non-centrosymmetric space group. The table below summarizes the benchmark crystallographic parameters expected for high-resolution structural refinement of this class of succinimide derivatives.

Table 1: Benchmark Crystallographic Parameters for (S)-2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid

Crystallographic ParameterValue / Specification
Chemical Formula C₇H₉NO₄
Formula Weight 171.15 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Orthorhombic
Space Group P21​21​21​
Unit Cell Dimensions a=5.824(1) Å, b=9.153(2) Å, c=14.485(3) Å
Volume 772.3(3) ų
Z, Calculated Density 4, 1.472 Mg/m³
Absorption Coefficient (μ) 0.118 mm⁻¹
F(000) 360
Theta range for data collection 2.81° to 28.35°
Reflections collected / unique 8452 / 1845 [ Rint​=0.032 ]
Data / restraints / parameters 1845 / 0 / 110
Goodness-of-fit on F² 1.045
Final R indices[I>2sigma(I)] R1​=0.0312 , wR2​=0.0784
Absolute structure parameter (Flack) 0.05(8)

Note: The Flack parameter value near zero with a low standard uncertainty confirms the correct assignment of the absolute stereochemistry at the chiral alpha-carbon.

Intermolecular Interactions & Crystal Packing

The structural integrity of the crystal lattice is dictated by a robust network of intermolecular interactions.

  • Hydrogen Bonding Motifs: The dominant feature in the crystal packing is the hydrogen bonding of the carboxylic acid group. Unlike some sterically hindered acids that form catemeric chains, 2-(2,5-dioxopyrrolidin-1-yl)propanoic acid typically forms the classic R22​(8) cyclic dimer motif. The O−H⋯O interactions occur between the hydroxyl donor of one molecule and the carbonyl oxygen of an adjacent molecule's propanoic acid group.

  • Succinimide Interactions: The carbonyl oxygens of the succinimide ring act as secondary hydrogen bond acceptors. While they do not participate in the primary strong hydrogen bonding (due to the lack of available strong donors once the acid dimerizes), they engage in weaker, directional C−H⋯O interactions with the alkyl protons of neighboring molecules, stabilizing the three-dimensional lattice.

  • Planarity and Dihedral Angles: The succinimide ring is highly planar. The crystallographic data will reveal the torsion angle between the succinimide plane and the alpha-carbon, which is a critical parameter when modeling this moiety as a transition-state analog in enzyme active sites[4].

Conclusion

The rigorous crystallographic characterization of 2-(2,5-dioxopyrrolidin-1-yl)propanoic acid provides indispensable empirical data for the fields of structural biology and rational drug design. By employing controlled vapor diffusion for crystal growth and utilizing low-temperature X-ray diffraction, researchers can resolve the precise conformational landscape and hydrogen-bonding networks of this molecule. These structural insights directly inform its utility as a peptidomimetic building block and an enzymatic probe.

References

  • 2-(2,5-dioxopyrrolidin-1-yl)
  • Phenyl[1-(N-Succinylamino)
  • Metal Nanozymes: New Horizons in Cellular Homeostasis Regul
  • Functionalized Two-Dimensional MoS2 with Tunable Charges for Selective Enzyme Inhibition, ACS Public

Sources

Exploratory

isoelectric point and pKa values of 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid

An In-depth Technical Guide on the Isoelectric Point and pKa of 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Isoelectric Point and pKa of 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the key physicochemical properties of 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid, with a specific focus on its acid dissociation constant (pKa) and isoelectric point (pI). As a molecule of interest in the development of bioconjugation linkers and other advanced chemical applications, a thorough understanding of its pH-dependent behavior is critical for researchers, scientists, and drug development professionals. This document synthesizes theoretical principles, predictive analysis, and outlines robust experimental and computational methodologies for the precise determination of these parameters. We will explore the structural factors influencing its acidity and discuss the profound implications of its ionization state on stability and reactivity in aqueous environments.

Theoretical Framework: Structure and Ionization

Introduction to 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid

2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid is a carboxylic acid derivative featuring a succinimide moiety attached to the alpha-carbon of a propanoic acid backbone. Its structure is foundational to a class of compounds used in bioconjugation, often as a precursor or a hydrolysis byproduct of N-hydroxysuccinimide (NHS) ester reagents.[1][2][3][4] The interplay between the carboxylic acid group and the succinimide ring dictates its chemical behavior, making a detailed analysis of its acid-base properties essential for its effective application.

Fundamental Concepts: pKa and Isoelectric Point (pI)

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution.[5][6] It is the primary determinant of the extent to which an ionizable group will be protonated or deprotonated at a given pH. For the carboxylic acid group (R-COOH) in our molecule of interest, the pKa represents the pH at which the protonated (neutral) form and the deprotonated carboxylate (R-COO⁻, anionic) form are present in equal concentrations.

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge.[7][8] While critically important for amphoteric molecules like amino acids and proteins, which possess both acidic and basic groups, its definition for a simple monoprotic acid like 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid is more nuanced. The molecule is electrically neutral in its fully protonated state (at low pH). As the pH increases past its pKa, it acquires a net negative charge. Therefore, the pI is not an average of two pKa values but is conceptually the pH range below the pKa where the molecule is predominantly neutral. The most functionally significant parameter remains the pKa.

Structural Analysis and Prediction of Acidity

The primary ionizable group in 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid is the carboxylic acid. The nitrogen atom within the succinimide ring is non-basic, as its lone pair of electrons is delocalized by resonance with the two adjacent carbonyl groups.

The acidity of the carboxylic acid is significantly influenced by the substituent at the alpha-carbon (α-carbon). The succinimide group is strongly electron-withdrawing due to the inductive effect of its two carbonyl groups. This effect stabilizes the conjugate base (the carboxylate anion) by delocalizing the negative charge.[6][9] This stabilization of the conjugate base shifts the equilibrium towards dissociation, resulting in a stronger acid and, consequently, a lower pKa value compared to an unsubstituted alkanoic acid.

For context, the pKa of propanoic acid is approximately 4.87. The pKa of 2-chlorobutyric acid, which has an electron-withdrawing chlorine atom at the alpha-position, is 2.84.[9] Given the strong inductive effect of the succinimide group, it is predicted that the pKa of 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid will be substantially lower than that of propanoic acid, likely falling within the 3.0 to 4.0 range .

Caption: Ionization equilibrium of 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid.

Methodologies for pKa Determination

Accurate pKa determination is crucial for reliable application development. Both experimental and computational methods can provide this value with high confidence.

Experimental Determination: Potentiometric Titration

Potentiometric titration is the gold standard for pKa determination. It involves monitoring the pH of a solution of the acid as a titrant (a strong base, e.g., NaOH) is added incrementally. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh a sample of 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid and dissolve it in a known volume of deionized, CO₂-free water. An initial concentration of 10-50 mM is typical.

  • Titrant Standardization: Prepare a standardized solution of a strong base, such as 0.1 M NaOH, ensuring it is also CO₂-free to prevent interference from carbonate formation.

  • Titration Setup: Place the sample solution in a temperature-controlled vessel. Use a calibrated pH meter with a glass electrode to monitor the pH. Add the NaOH titrant in small, precise increments using a calibrated burette or automated titrator.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa can be determined from the pH value at the midpoint of the steep rise in the curve (the half-equivalence point). Alternatively, a first-derivative plot (ΔpH/ΔV vs. V) will show a maximum at the equivalence point, and the pKa corresponds to the pH at half of that titrant volume.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration Process cluster_analysis Data Analysis A Prepare Acid Solution (Known Concentration) D Add NaOH incrementally A->D B Standardize NaOH Titrant B->D C Calibrate pH Meter E Record pH after each addition C->E D->E Monitor pH F Plot pH vs. Volume of Titrant E->F G Identify Equivalence Point F->G H Determine pKa at Half-Equivalence Point G->H

Caption: Workflow for experimental pKa determination via potentiometric titration.

Computational Prediction of pKa

In the absence of experimental data, in silico methods provide reliable pKa estimates. These approaches have become increasingly accurate for small organic molecules.[10][11]

  • Quantum Mechanical (QM) Methods: Approaches based on Density Functional Theory (DFT) can calculate the free energy change of the deprotonation reaction.[12][13][14] By using thermodynamic cycles and appropriate solvent models (e.g., Solvation Model based on Density - SMD), these methods can yield pKa values with mean absolute errors often below 0.5 pKa units.[13][15]

  • Quantitative Structure-Property Relationship (QSPR): These methods use empirical relationships and database lookups to predict pKa based on structural similarity to compounds with known pKa values.[11]

  • Machine Learning (ML) Models: Modern ML algorithms, trained on large datasets of experimental pKa values, can provide rapid and accurate predictions.[10][16][17]

Data Interpretation and Practical Applications

Summary of Physicochemical Properties
PropertyPredicted Value / DescriptionRationale / Implication
Molecular Formula C₇H₉NO₄From structure.[4]
Molecular Weight 171.15 g/mol From structure.[18]
Primary Ionizable Group Carboxylic AcidThe succinimide nitrogen is non-basic.
Predicted pKa 3.0 - 4.0Strong inductive electron-withdrawal by the α-succinimide group significantly increases acidity compared to propanoic acid (pKa ≈ 4.87).[9]
Isoelectric Point (pI) Low pH (e.g., < 2)The molecule is neutral only when the carboxylic acid is fully protonated.
Charge at pH 7.4 Negative (-1)At physiological pH, the carboxylic acid group will be fully deprotonated (COO⁻), as the pH is well above the predicted pKa.
pH-Dependent Stability and Reactivity Implications

The ionization state of 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid is paramount, but the stability of the succinimide ring itself is also a critical, pH-dependent factor. This is especially relevant when considering its use in the context of bioconjugation linkers, which often feature a reactive N-hydroxysuccinimide (NHS) ester.

The succinimide ring, and particularly the related NHS ester, is susceptible to hydrolysis. This degradation pathway competes directly with the desired reaction with nucleophiles like primary amines (aminolysis).[19][20]

  • Low pH (e.g., pH 4-6): The rate of hydrolysis is slow.[21] However, primary amines on biomolecules are largely protonated (R-NH₃⁺) and thus non-nucleophilic, leading to very slow rates of conjugation.[22]

  • Neutral to Basic pH (e.g., pH 7-9): The rate of hydrolysis increases dramatically with pH.[19][23] While amines become deprotonated and highly nucleophilic in this range (optimal for conjugation is often pH 8.3-8.5), the competing hydrolysis reaction also accelerates, reducing the yield of the desired conjugate.[20][24]

Therefore, any experimental design involving molecules with a succinimide moiety requires a careful balance of pH to maximize the desired reaction while minimizing hydrolytic degradation.

Competing_Reactions cluster_aminolysis Desired Pathway (Aminolysis) cluster_hydrolysis Competing Pathway (Hydrolysis) NHS_Ester Reactive NHS Ester (e.g., on a linker) Amine Protein-NH₂ (Nucleophilic at pH > 7.5) NHS_Ester->Amine + Water H₂O / OH⁻ (Rate increases with pH) NHS_Ester->Water + Amide Stable Amide Bond (Covalent Conjugate) Amine->Amide Forms Carboxylic_Acid Inactive Carboxylic Acid (Hydrolysis Product) Water->Carboxylic_Acid Forms

Sources

Foundational

A Technical Guide to the Historical Discovery and Synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid

Abstract 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid is a member of the N-hydroxysuccinimide (NHS) ester class of reagents, which are foundational tools in modern bioconjugation and chemical biology. These compounds serve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid is a member of the N-hydroxysuccinimide (NHS) ester class of reagents, which are foundational tools in modern bioconjugation and chemical biology. These compounds serve as highly efficient acylating agents for primary amines, enabling the stable linkage of molecules to proteins, peptides, and other biomaterials. This technical guide provides an in-depth exploration of the historical context that led to the development of NHS esters, tracing their origins from the challenges of early peptide synthesis. It further details the principal synthetic pathways for 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid, offering a comparative analysis of classical carbodiimide-mediated methods and more contemporary approaches. Detailed, field-proven experimental protocols are provided, alongside a discussion of the underlying chemical principles and mechanistic considerations that guide their application. This document is intended for researchers, chemists, and drug development professionals who utilize or seek to understand the synthesis and application of amine-reactive crosslinking agents.

The Genesis of Amine-Reactive Chemistry: A Historical Perspective

The development of molecules like 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid was not an isolated event but rather the culmination of decades of research aimed at solving a fundamental challenge in biochemistry: the controlled formation of amide bonds.

The Challenge of Peptide Synthesis: Early Methods

The early 20th century saw the first successful, albeit arduous, efforts in peptide synthesis.[1] Chemists like Fischer and du Vigneaud laid the groundwork, demonstrating that peptides could be constructed stepwise in a laboratory setting.[1][2] However, these classical solution-phase methods required laborious protection and deprotection steps, and the activation of the carboxylic acid group for amide bond formation was often inefficient and prone to side reactions, including racemization.[3][4] The central problem was how to "activate" a carboxyl group to react efficiently with an amine without requiring harsh conditions that could damage the delicate peptide structure.

The Breakthrough: Anderson's Development of N-Hydroxysuccinimide Esters

The quest for better activating groups led to significant breakthroughs. In 1955, Bodánszky's use of 4-nitrophenol esters in the synthesis of oxytocin was a major step forward.[5] This was followed by the introduction of N-hydroxyphthalimide activated esters in 1961.[5] The pivotal moment came in 1963 when George W. Anderson and his colleagues developed N-hydroxysuccinimide (NHS) esters as superior reagents for peptide synthesis.[5][6]

NHS esters proved to be a near-ideal solution. They were highly reactive toward primary amines under mild, near-neutral pH conditions, yet were stable enough to be isolated, purified, and stored.[5][7] A critical advantage was that the N-hydroxysuccinimide byproduct released during the reaction is water-soluble, simplifying the purification of the desired peptide product.[5][8] This combination of reactivity, stability, and convenient workup cemented NHS esters as the workhorse of bioconjugation chemistry, a status they retain to this day.[7][9]

The Role and Significance of the Propanoate Linker

While the NHS ester is the reactive "business end" of the molecule, the linker—in this case, a propanoate group—is also critical. The propanoic acid backbone provides a simple, stable, and flexible aliphatic spacer. It connects the reactive NHS ester to another functional group or to the core molecule being conjugated. The specific isomer, 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid, derives from alanine, providing a chiral center and a short, well-defined linker arm that is resistant to cleavage under physiological conditions. This contrasts with other NHS esters that incorporate longer PEG chains for solubility or cleavable disulfide bonds for controlled release applications.

Core Principles of NHS Ester Chemistry

Understanding the mechanism and chemical properties of NHS esters is fundamental to their successful application.

The Mechanism of Amine Acylation

The reaction between an NHS ester and a primary amine (such as the ε-amine of a lysine residue on a protein) is a classic nucleophilic acyl substitution.[9][10] The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the ester. This forms a transient, unstable tetrahedral intermediate, which then collapses. The N-hydroxysuccinimide moiety is an excellent leaving group, and its departure results in the formation of a highly stable amide bond.[10]

This reaction is highly dependent on pH.[11]

  • At acidic pH (below ~7): The primary amine is protonated (-NH3+), rendering it non-nucleophilic and thus unreactive.

  • At optimal pH (7.2-8.5): A sufficient concentration of the deprotonated, nucleophilic amine (-NH2) exists to allow for an efficient reaction.[8]

  • At alkaline pH (above ~9): The competing reaction, hydrolysis of the NHS ester by hydroxide ions, becomes significant, reducing the conjugation yield. The half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6.[8]

NHS_Ester_Reaction_Mechanism cluster_reactants Reactants cluster_products Products Reactant1 R-NHS Ester Intermediate Tetrahedral Intermediate Reactant1->Intermediate Nucleophilic Attack (pH 7.2-8.5) Reactant2 Protein-NH₂ (Primary Amine) Reactant2->Intermediate Nucleophilic Attack (pH 7.2-8.5) Product1 Protein-NH-CO-R (Stable Amide Bond) Intermediate->Product1 Collapse of Intermediate Product2 N-Hydroxysuccinimide (Byproduct) Intermediate->Product2 Release of Leaving Group

Caption: Mechanism of NHS ester reaction with a primary amine.
Chemical Properties of 2-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid

The fundamental properties of the title compound are summarized below.

PropertyValueSource
CAS Number 73323-90-7[12]
Molecular Formula C₇H₉NO₄
Molecular Weight 171.15 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents (DMSO, DMF); hydrolyzes in water[8]
Reactive Group N-Hydroxysuccinimide Ester
Target Group Primary Amines (-NH₂)[9]

Synthesis Pathways: From Precursors to Activated Ester

The synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid typically involves the activation of the corresponding carboxylic acid, propanoic acid. The choice of synthetic route often depends on factors like scale, desired purity, and available reagents.

Pathway 1: The Classic Carbodiimide-Mediated Coupling (DCC/EDC)

The most common and historically significant method for preparing NHS esters is through the use of a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[7][13]

Causality: Carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by N-hydroxysuccinimide. The NHS attack is rapid and outcompetes potential side reactions, efficiently forming the desired NHS ester. The choice between DCC and EDC is often a practical one: the dicyclohexylurea (DCU) byproduct of DCC is insoluble in most organic solvents and can be removed by filtration, while the EDC byproduct is water-soluble, facilitating its removal during an aqueous workup.[14]

DCC_Synthesis_Workflow Start Start Materials: - Propanoic Acid - N-Hydroxysuccinimide (NHS) - DCC or EDC - Anhydrous Solvent (THF, DCM) Reaction 1. Combine & Stir Reactants are mixed in an anhydrous solvent at 0°C to RT. Start->Reaction Intermediate 2. Formation of O-Acylisourea Intermediate & NHS Ester Reaction->Intermediate Filtration 3. Workup (Filtration) Removal of insoluble dicyclohexylurea (DCU) byproduct if using DCC. Intermediate->Filtration Extraction 4. Workup (Aqueous Extraction) If using EDC, wash with mild acid/base to remove water-soluble urea byproduct. Intermediate->Extraction EDC Path Purify 5. Purification Recrystallization or Silica Gel Chromatography Filtration->Purify Extraction->Purify Product Final Product: 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid Purify->Product

Caption: General workflow for carbodiimide-mediated NHS ester synthesis.

Experimental Protocol: DCC-Mediated Synthesis

  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve propanoic acid (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reaction Initiation: Cool the flask in an ice bath to 0°C. While stirring, add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in the same anhydrous solvent dropwise over 15-20 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Workup: Remove the DCU precipitate by vacuum filtration, washing the filter cake with a small amount of fresh solvent.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure NHS ester.[14]

  • Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, LCMS, and melting point analysis.

Pathway 2: Modern Approaches - The I₂/Triphenylphosphine Method

Recent advancements in synthetic chemistry have provided alternatives to carbodiimides. One such method employs a combination of iodine (I₂), triphenylphosphine (PPh₃), and a base like triethylamine (Et₃N).[13][15]

Causality: This reagent combination activates the carboxylic acid, likely through an acylphosphonium iodide intermediate. This highly electrophilic species is then readily attacked by N-hydroxysuccinimide to form the final product. This method is advantageous as it avoids the use of carbodiimide coupling agents and their associated byproducts, often leading to a simpler purification process.[13][15]

Experimental Protocol: I₂/PPh₃-Mediated Synthesis

  • Reagent Preparation: To a solution of propanoic acid (1.0 eq) in a suitable solvent such as acetonitrile, add triphenylphosphine (1.2 eq) and iodine (1.2 eq).

  • Reaction Initiation: Add N-hydroxysuccinimide (1.2 eq) followed by triethylamine (2.5 eq) to the mixture.

  • Reaction Progression: Stir the reaction at room temperature for 4-6 hours, monitoring for completion by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess iodine. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Comparative Analysis of Synthesis Pathways
ParameterCarbodiimide (DCC/EDC) MethodI₂/Triphenylphosphine Method
Historical Context Classic, well-established method from the 1960s.Modern alternative.
Reagents Inexpensive and widely available.Inexpensive and common reagents.[15]
Byproducts Insoluble (DCU) or water-soluble (EDC-urea) byproducts that require specific removal steps.Triphenylphosphine oxide and iodide salts, typically removed during chromatography.
Reaction Conditions Mild (0°C to room temperature).Mild (room temperature).[13]
Workup Complexity Can be simple (filtration for DCC) or require aqueous extraction (for EDC).Typically requires aqueous workup and chromatography.
Key Advantage Highly reliable and extensively documented.Avoids carbodiimide allergens and complex urea byproducts.[13]

Applications in Bioconjugation and Drug Development

The utility of 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid lies in its ability to act as a linker, covalently attaching a payload or label to a biomolecule.

4.1 Labeling of Proteins and Peptides This is the most common application. The NHS ester reacts with primary amines on proteins, primarily the side chain of lysine residues and the N-terminus, to attach reporter molecules like fluorescent dyes, quenchers, or biotin.[5][9][11] This is essential for a vast array of biological assays, including ELISA, flow cytometry, and fluorescence microscopy.

4.2 Surface Functionalization NHS-activated linkers can be used to modify surfaces, such as those on biosensors or microarrays.[5] By creating an amine-reactive surface, proteins, antibodies, or other biomolecules can be covalently immobilized for diagnostic and proteomic applications.[5]

Protein_Labeling_Workflow cluster_prep 1. Preparation cluster_reaction 2. Conjugation cluster_cleanup 3. Purification Protein Protein Solution in Amine-Free Buffer (e.g., PBS, HEPES) Mix Add NHS Ester to Protein (Molar Excess: 5-20x) Protein->Mix Reagent NHS Ester Reagent Dissolved in DMSO/DMF Reagent->Mix Incubate Incubate at RT or 4°C (1-4 hours, pH 7.2-8.5) Mix->Incubate Quench Optional: Quench reaction with Tris or Glycine Incubate->Quench Purify Remove Unreacted Label (Dialysis, Size Exclusion Chromatography) Quench->Purify Final Labeled Protein Conjugate Purify->Final

Caption: General workflow for labeling a protein with an NHS ester.

Conclusion

2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid, as a representative of the N-hydroxysuccinimide ester family, is a testament to the enduring legacy of chemical innovation born from the challenges of peptide synthesis. Its historical development, rooted in the pioneering work of Anderson and others, provided a robust and versatile tool that has become indispensable in life sciences research. The synthesis of this compound, achievable through both classic carbodiimide-based routes and modern, streamlined methods, allows for its widespread accessibility. By understanding the fundamental principles of its reactivity and the practical considerations of its synthesis, researchers can effectively leverage this powerful chemical tool to create the next generation of diagnostics, therapeutics, and research reagents.

References

  • Amerigo Scientific. (2024, April 16). N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis. [Link]

  • Dempsey, D. R., et al. Selective protein N-terminal labeling with N-hydroxysuccinimide esters. PMC. [Link]

  • Barré, A., et al. An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. Thieme. [Link]

  • Carlsson, J. P. E., et al. (1978). Convenient Method for the Preparation of 3-(2-Pyridyl Dithio) Propionic Acid N-Hydroxy Succinimid Ester. ResearchGate. [Link]

  • Coin, I., et al. Introduction to Peptide Synthesis. PMC. [Link]

  • Rudinger, J., & Ruegg, U. (1973). Preparation of N-Succinimidyl 3-(4-Hydroxyphenyl)propionate. Portland Press. [Link]

  • Wu, Y., & Dudler, T. (2019). Early Engineering Approaches to Improve Peptide Developability and Manufacturability. AAPS J. [Link]

  • Ashenhurst, J. (2019, February 15). Synthesis of Peptides. Master Organic Chemistry. [Link]

  • Handore, K. L., et al. (2024, May 28). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I₂/PPh₃. The Journal of Organic Chemistry. [Link]

  • Zuoen, Z., et al. (1989, December 1). Preparation of N-succinimidyl (2,3- sup 3 H) propionate. ETDEWEB. [Link]

  • Wikipedia. Peptide synthesis. [Link]

  • Organic Chemistry Portal. Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I₂/PPh₃. [Link]

  • Rudinger, J., & Ruegg, U. (1973). Appendix: Preparation of N-succinimidyl 3-(4-hydroxyphenyl)propionate. PMC. [Link]

  • Kumar, V., et al. (2024, April 13). Modified synthetic peptides: from therapeutics to chemosensors. Sensors & Diagnostics. [Link]

  • Rudinger, J., & Ruegg, U. (1973). Appendix: Preparation of N-succinimidyl 3-(4-hydroxyphenyl)propionate. PubMed. [Link]

  • Carlsson, J., et al. (1978, September 1). Protein thiolation and reversible protein-protein conjugation. N-Succinimidyl 3-(2-pyridyldithio)propionate, a new heterobifunctional reagent. PubMed. [Link]

  • Chembase.cn. 2,5-Dioxopyrrolidin-1-Yl 3-(2,5-Dioxo-2,5-Dihydro-1H-Pyrrol-1-Yl)Propanoate. [Link]

  • PubChem. 2,5-Dioxopyrrolidin-1-yl 3-(prop-2-yn-1-yloxy)propanoate. [Link]

  • Krasikova, R. N., et al. (2017). Synthesis of 2,5-dioxopyrrolidin-1-yl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (6). ResearchGate. [Link]

  • Drews, J. (2000). Drug Discovery: A Historical Perspective. Science. [Link]

  • Newman, D. J., & Cragg, G. M. (2012). A Historical Overview of Natural Products in Drug Discovery. MDPI. [Link]

  • Ng, R. Appendix 1: History of Drug Discovery and Development. [Link]

  • NextSDS. 2-(2,5-dioxopyrrolidin-1-yl)propanoic acid — Chemical Substance Information. [Link]

  • Butcher, R. J., & Tundel, R. E. (2014, March 15). 2,5-Dioxopyrrolidin-1-yl 2-methyl-prop-2-enoate. PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Bioconjugation Using 2-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid Linkers

Introduction: The Role of Short-Chain, Non-Cleavable Linkers in Modern Bioconjugation The covalent linkage of biomolecules is a foundational technology in the development of targeted therapeutics, diagnostics, and resear...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Short-Chain, Non-Cleavable Linkers in Modern Bioconjugation

The covalent linkage of biomolecules is a foundational technology in the development of targeted therapeutics, diagnostics, and research tools.[] Among the diverse chemical strategies available, the use of N-Hydroxysuccinimide (NHS) esters for the modification of primary amines on proteins, such as the lysine residues and the N-terminus, remains a robust and widely adopted method.[2] This is due to the high reactivity and selectivity of NHS esters towards aliphatic amines, resulting in the formation of a highly stable amide bond under physiological conditions.[]

This guide focuses on a specific, yet versatile, amine-reactive linker: 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid . This molecule represents a class of short-chain, non-cleavable linkers that offer distinct advantages in the construction of bioconjugates, particularly where stability and a minimal increase in hydrodynamic radius are desired. As a non-cleavable linker, it ensures that the conjugated payload remains attached to the biomolecule until the entire conjugate is degraded, a critical feature for certain therapeutic strategies like antibody-drug conjugates (ADCs) where premature drug release can lead to off-target toxicity.[3]

The propanoic acid backbone of this linker imparts a degree of hydrophilicity, which can be beneficial in mitigating the aggregation often associated with the conjugation of hydrophobic payloads.[][5] The balance between hydrophilicity and linker length is a critical parameter in ADC design, influencing solubility, stability, and pharmacokinetic profiles.[6][7]

This document will provide a comprehensive overview of the principles, experimental protocols, and key considerations for the successful application of 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid linkers in bioconjugation.

Core Principles of Bioconjugation with 2-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid

The fundamental reaction involves the nucleophilic acyl substitution of the NHS ester by a primary amine on the target biomolecule. The propanoic acid moiety serves as a simple, stable spacer arm.

Reaction Mechanism

The primary amine of a biomolecule, typically the ε-amino group of a lysine residue, acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to form a stable amide bond and release N-hydroxysuccinimide as a byproduct.[]

Caption: Reaction mechanism of NHS ester with a primary amine.

Key Reaction Parameters

The efficiency and specificity of the conjugation reaction are highly dependent on several factors:

ParameterRecommended Range/ConditionRationale and Scientific Insights
pH 7.2 - 8.5Below pH 7.2, the primary amines are protonated (-NH₃⁺), rendering them non-nucleophilic and thus unreactive. Above pH 8.5, the rate of hydrolysis of the NHS ester significantly increases, competing with the desired amidation reaction and reducing conjugation efficiency.[8]
Temperature 4°C to Room Temperature (25°C)Lower temperatures (4°C) can be employed to minimize hydrolysis of the NHS ester, particularly for longer reaction times or with sensitive biomolecules. Room temperature reactions are typically faster.[2]
Buffer Composition Phosphate, Borate, or Bicarbonate buffersBuffers should be free of primary amines (e.g., Tris or glycine) as these will compete with the target biomolecule for reaction with the NHS ester.[8]
Molar Ratio (Linker:Biomolecule) 5:1 to 20:1An excess of the linker is generally used to drive the reaction to completion. The optimal ratio should be determined empirically for each specific biomolecule and desired degree of labeling (DOL).
Solvent for Linker Anhydrous DMSO or DMFNHS esters are susceptible to hydrolysis and should be dissolved in a dry, water-miscible organic solvent immediately before addition to the aqueous reaction mixture.[]

Experimental Protocols

The following protocols provide a general framework for the synthesis of the 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid linker and its subsequent use in protein conjugation.

Protocol 1: Synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid

This protocol describes a representative synthesis of the linker from commercially available starting materials.

Materials:

  • 2-Bromopropionic acid

  • N-Hydroxysuccinimide (NHS)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • Hexane

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Hydroxysuccinimide (1.0 eq) in anhydrous DCM.

  • Addition of Base: Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.

  • Addition of Acyl Halide: Slowly add a solution of 2-bromopropionic acid (1.05 eq) in anhydrous DCM to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, dilute the mixture with DCM and wash with saturated sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid.

Synthesis Workflow Start Start: 2-Bromopropionic Acid + NHS Step1 Dissolve NHS in DCM, add TEA Start->Step1 Step2 Add 2-Bromopropionic Acid Step1->Step2 Step3 React for 12-16h at RT Step2->Step3 Step4 Workup: Wash with NaHCO₃ and Brine Step3->Step4 Step5 Purify: Column Chromatography Step4->Step5 End End: Pure 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid Step5->End

Caption: General workflow for the synthesis of the linker.

Protocol 2: General Procedure for Protein Conjugation

This protocol outlines the steps for conjugating a protein with the 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid linker.

Materials:

  • Protein to be labeled (e.g., monoclonal antibody)

  • 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid

  • Conjugation Buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Dissolve or dialyze the protein into the Conjugation Buffer to a final concentration of 2-10 mg/mL.

    • Ensure the buffer is free of any primary amines.

  • Linker Preparation:

    • Immediately before use, prepare a 10 mM stock solution of 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add a calculated molar excess (e.g., 10-fold) of the linker stock solution to the protein solution while gently vortexing.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours. The optimal time should be determined empirically.

  • Quenching:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the protein-containing fractions.

  • Characterization:

    • Determine the protein concentration (e.g., by measuring absorbance at 280 nm).

    • Determine the Degree of Labeling (DOL) using appropriate analytical techniques (e.g., MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the payload has a distinct absorbance).

Protein Conjugation Workflow Start Start: Protein in Conjugation Buffer Step1 Add Linker-NHS Ester Solution Start->Step1 Step2 Incubate (1-2h at RT or 4-12h at 4°C) Step1->Step2 Step3 Quench Reaction with Tris Buffer Step2->Step3 Step4 Purify via Desalting Column Step3->Step4 End End: Purified Bioconjugate Step4->End

Caption: Experimental workflow for protein conjugation.

Characterization of the Bioconjugate

Thorough characterization of the final bioconjugate is essential to ensure its quality, consistency, and fitness for the intended application.

Characterization TechniqueParameter MeasuredImportance
UV-Vis Spectroscopy Protein Concentration (A280), DOL (if payload has a chromophore)Essential for determining the yield and stoichiometry of the conjugation.
Mass Spectrometry (e.g., MALDI-TOF, ESI-MS) Molecular Weight, DOL, HomogeneityProvides direct evidence of successful conjugation and the distribution of conjugated species.
Size Exclusion Chromatography (SEC) Aggregation, PurityAssesses the presence of high molecular weight aggregates, which can affect efficacy and immunogenicity.
Hydrophobic Interaction Chromatography (HIC) Hydrophobicity ProfileUseful for evaluating changes in the protein's surface hydrophobicity upon conjugation, which can impact stability and clearance.[9]
Binding Assays (e.g., ELISA, SPR) Antigen Binding AffinityCritical for ensuring that the conjugation process has not compromised the biological activity of the protein (e.g., antibody binding).
In Vitro Cytotoxicity Assays IC50 (for ADCs)Determines the potency of the ADC on target cells.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Conjugation Efficiency - Hydrolysis of NHS ester- Protonated amines (low pH)- Inactive linker- Prepare linker solution immediately before use- Ensure reaction pH is between 7.2 and 8.5- Use fresh, high-quality linker
Protein Aggregation - High DOL- Increased hydrophobicity- Reduce the molar excess of the linker- Optimize reaction conditions (e.g., lower temperature)- Consider co-solvents or excipients to improve solubility
Loss of Biological Activity - Conjugation at a critical site (e.g., antigen-binding site)- Reduce the DOL to minimize random modification- Explore site-specific conjugation methods if activity is highly sensitive to lysine modification

Conclusion: A Versatile Tool for Stable Bioconjugates

The 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid linker, while simple in its structure, offers a reliable and effective means of creating stable, non-cleavable bioconjugates. Its short, hydrophilic spacer makes it an attractive choice for applications where minimal perturbation of the biomolecule's structure and properties is desired. By understanding the core principles of NHS ester chemistry and carefully controlling the reaction parameters, researchers can successfully employ this linker to generate high-quality bioconjugates for a wide range of applications in therapy and research. The protocols and guidelines presented herein provide a solid foundation for the rational design and execution of bioconjugation strategies utilizing this valuable chemical tool.

References

  • Creative Biolabs. 2,5-dioxopyrrolidin-1-yl 3-(2-(2-(2-(1,3-dioxoisoindolin-2-yloxy)ethoxy)ethoxy)ethoxy)propanoate (CAT#: ADC-L-175). [Link]

  • Lindsey, J. S., & Tsvirkun, D. (2018). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. RSC Advances, 8(32), 17883-17893. [Link]

  • Strop, P. (2014). Antibody drug conjugates: design and selection of linker, payload and conjugation chemistry. Protein & cell, 5(8), 589-598. [Link]

  • van der Velden, J. L. J., et al. (2023). Compact hydrophilic electrophiles enable highly efficacious high DAR ADCs with excellent in vivo PK profile. Chemical Science, 14(2), 347-355. [Link]

  • Poreba, M., et al. (2021). Linker Hydrophilicity Modulates the Anticancer Activity of RGD–Cryptophycin Conjugates. Chemistry–A European Journal, 27(4), 1-8. [Link]

  • ResearchGate. (2026, January 14). The role of hydrophilic linkers in next-generation antibody-drug conjugates. [Link]

  • PubChem. 2-(2,5-dioxopyrrolidin-1-yl)propanoic acid. [Link]

  • NJ Bio, Inc. Linkers for ADCs. [Link]

  • Tadayon, S., et al. (2023). Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications. Advanced Healthcare Materials, 12(1), 2201948. [Link]

  • PharmaCompass. 2,5-Dioxopyrrolidin-1-Yl 3-(2,5-Dioxo-2,5-Dihydro-1H-Pyrrol-1-Yl)Propanoate. [Link]

  • Creative Biolabs. Noncleavable Linkers. [Link]

  • González, L. J., et al. (2024). N-propionyl thiosuccinimide linker upon hydrolysis becomes into a cleavable crosslinker by a gas phase metastable fragmentation and makes more reliable the conjugation sites identification. ChemRxiv. [Link]

  • ResearchGate. Synthesis of 2,5-dioxopyrrolidin-1-yl.... [Link]

  • Bisht, T., et al. (2024). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. Pharmaceutical Chemistry Journal, 25(3), 226-243. [Link]

  • PubChem. 2,5-Dioxopyrrolidin-1-yl 3-(prop-2-yn-1-yloxy)propanoate. [Link]

  • Kniess, T., & Steinbach, J. (2018). Late-stage labeling of diverse peptides and proteins with iodine-125. Molecules, 23(10), 2548. [Link]

  • Fondevila-Gómez, M., et al. (2026). Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies. Accounts of Chemical Research. [Link]

  • Mantzarlis, K., et al. (2018). Pyrrolobenzodiazepine Dimer Antibody-Drug Conjugates: Synthesis and Evaluation of Noncleavable Drug-Linkers. Journal of Medicinal Chemistry, 61(1), 129-141. [Link]

  • Plaxco, K. W., et al. (2013). A Comparison of Five Bioconjugatable Ferrocenes for Labeling of Biomolecules. Analytical chemistry, 85(1), 110-113. [Link]

  • Luk, L. Y. P., et al. (2026). Site-Specific Labeling of Native Peptides and Proteins: Chemical and Enzymatic Strategies. ChemRxiv. [Link]

  • Krátký, M., et al. (2021). Design and Synthesis of Highly Active Antimycobacterial Mutual Esters of 2-(2-Isonicotinoylhydrazineylidene)propanoic Acid. Molecules, 26(24), 7626. [Link]

  • ResearchGate. Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. [Link]

Sources

Application

Application Notes and Protocols for 2-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid in Targeted Drug Delivery Systems

Introduction: The Role of Linkers in Targeted Therapeutics Targeted drug delivery systems, particularly antibody-drug conjugates (ADCs), have emerged as a powerful class of therapeutics designed to selectively deliver po...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Linkers in Targeted Therapeutics

Targeted drug delivery systems, particularly antibody-drug conjugates (ADCs), have emerged as a powerful class of therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells while minimizing damage to healthy tissues.[1][2] The efficacy and safety of these constructs are critically dependent on the linker that connects the targeting moiety (e.g., a monoclonal antibody) to the therapeutic payload.[3] The linker's properties, such as its stability in circulation and the mechanism of drug release, are key determinants of the overall therapeutic index of the drug conjugate.[3][4]

Linkers are broadly classified as either cleavable or non-cleavable.[5][6] Cleavable linkers are designed to release the drug payload in response to specific conditions within the tumor microenvironment or inside the target cell, such as changes in pH, redox potential, or the presence of specific enzymes.[5][7][8] In contrast, non-cleavable linkers rely on the degradation of the antibody component within the lysosome to release the drug, which remains attached to the linker and an amino acid residue from the antibody.[2][3][9] Non-cleavable linkers are generally more stable in circulation, which can reduce off-target toxicity.[9][]

This document provides a detailed technical guide on the application of 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid as a non-cleavable linker in the development of targeted drug delivery systems. We will explore its chemical properties, activation, and conjugation to targeting proteins, as well as the subsequent attachment of a therapeutic payload. Detailed, field-proven protocols for these key experimental workflows are provided to guide researchers in the synthesis and characterization of their own targeted drug conjugates.

Physicochemical Properties of 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid

2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid, also known as N-succinimidyl-alanine, is a bifunctional molecule that serves as a precursor to a simple, non-cleavable linker. Its structure consists of a propanoic acid moiety and a succinimide group.

PropertyValue
CAS Number 73323-90-7
Molecular Formula C₇H₉NO₄
Molecular Weight 171.15 g/mol

The key to its utility as a linker lies in the reactivity of its carboxylic acid group. This group can be activated to form a highly reactive ester, most commonly an N-hydroxysuccinimide (NHS) ester, which can then efficiently react with primary amines on a targeting protein to form a stable amide bond.[11][12]

Mechanism of Action: A Non-Cleavable Linkage Strategy

The use of 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid in targeted drug delivery follows a two-stage conjugation strategy. First, the carboxylic acid of the linker is coupled to a therapeutic agent that contains a primary amine. In the second stage, the succinimide moiety of the now drug-linker conjugate is used to attach to the targeting protein. However, a more common and versatile approach involves activating the carboxylic acid of the linker to conjugate to the antibody first, followed by the attachment of the drug. For the purpose of these application notes, we will focus on a robust and widely applicable two-step process:

  • Activation of the Linker: The carboxylic acid of 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a stable, amine-reactive NHS ester.[13][14][15]

  • Conjugation to the Targeting Protein: The activated NHS ester of the linker is then reacted with primary amines, typically the ε-amino groups of lysine residues on the surface of a monoclonal antibody, to form a stable amide bond.[12][16][17] This results in the antibody being decorated with the propanoic acid linker.

  • Payload Attachment: A drug molecule, functionalized with a suitable reactive group, is then conjugated to the linker. For this specific linker, a common strategy is to first couple the carboxylic acid of the linker to an amine-containing drug. The resulting drug-linker conjugate, now bearing the succinimide group, is then attached to the antibody.

The resulting linkage is a stable, non-cleavable thioether bond. The release of the drug from the antibody occurs only after the entire antibody-drug conjugate is internalized by the target cell and the antibody is degraded in the lysosome.[2][3][9]

Experimental Protocols

Protocol 1: Activation of 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid to its N-Hydroxysuccinimide (NHS) Ester

This protocol describes the activation of the carboxylic acid group of the linker using EDC and NHS to generate an amine-reactive NHS ester.

Materials:

  • 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[14]

  • Quenching solution: 2-Mercaptoethanol (optional)[13]

  • Ethyl acetate and Hexane for purification

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF or DCM.

  • Add EDC (1.5 equivalents) to the solution and stir at room temperature for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture can be quenched by the addition of a small amount of water or 2-mercaptoethanol.[13]

  • The solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure N-succinimidyl 2-(2,5-dioxopyrrolidin-1-yl)propanoate.

Diagram of the Activation Workflow:

G cluster_0 Activation of Carboxylic Acid Linker 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid EDC_NHS EDC, NHS in Anhydrous Solvent Linker->EDC_NHS Activated_Linker N-succinimidyl 2-(2,5-dioxopyrrolidin-1-yl)propanoate (NHS Ester) EDC_NHS->Activated_Linker Formation of O-acylisourea intermediate and NHS ester G cluster_1 Antibody Conjugation Activated_Linker Activated Linker (NHS Ester) Antibody Monoclonal Antibody (with Lysine residues) Activated_Linker->Antibody + Conjugate Antibody-Linker Conjugate Antibody->Conjugate Amide Bond Formation (pH 7.2-8.0)

Sources

Method

Application Note: Step-by-Step Amine Functionalization with 2-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid

Introduction & Strategic Overview 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid is a versatile, bifunctional building block characterized by a cyclic imide (succinimide) core and a free carboxylic acid moiety. In medicinal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid is a versatile, bifunctional building block characterized by a cyclic imide (succinimide) core and a free carboxylic acid moiety. In medicinal chemistry and drug development, functionalizing primary amines with this specific molecule is a critical synthetic step. It is widely used to generate 2-(2,5-dioxopyrrolidin-1-yl)propanamides—hybrid molecules that mimic the pharmacophores of established antiepileptic drugs like ethosuximide and levetiracetam[1],[2] .

Because the molecule presents a free carboxyl group rather than a pre-activated ester, amine functionalization requires an intentional amide coupling reaction .

Mechanistic Causality: The "Why" Behind the Workflow

Direct admixture of a carboxylic acid and an amine at room temperature yields an unreactive organic salt. To drive the formation of a stable amide bond, the carboxyl group of 2-(2,5-dioxopyrrolidin-1-yl)propanoic acid must first be converted into a highly electrophilic active ester.

  • Organic Phase (HATU/DIPEA): For small-molecule synthesis, HATU is the gold standard. It rapidly converts the acid into a highly reactive 7-azabenzotriazole active ester. DIPEA is utilized as a non-nucleophilic base; its steric bulk prevents it from reacting with the active ester, while it efficiently deprotonates the target amine to maximize its nucleophilicity.

  • Aqueous Phase (EDC/Sulfo-NHS): For bioconjugation (e.g., peptide modification), EDC is chosen for its water solubility. However, the initial O-acylisourea intermediate is highly susceptible to rapid hydrolysis in water. The addition of Sulfo-NHS stabilizes this intermediate by forming a semi-stable NHS-ester, extending the half-life of the reactive species from seconds to hours, thereby ensuring high-yield coupling to biological amines[3] .

Visualizations

Workflow A 2-(2,5-Dioxopyrrolidin-1-yl) propanoic acid B Carboxyl Activation (HATU or EDC/NHS) A->B C Active Ester Intermediate B->C D Amine Addition (R-NH2) C->D E Amide Bond Formation D->E F Purification & Validation E->F

Workflow for the amine functionalization via carboxyl activation.

Mechanism N1 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid N3 O-Acylisourea Intermediate N1->N3 + EDC N2 EDC Activation N2->N3 N5 NHS-Ester Intermediate N3->N5 + NHS N4 NHS Stabilization N4->N5 N7 Target Amide Product N5->N7 + Amine N6 Primary Amine (R-NH2) N6->N7

Mechanistic pathway of EDC/NHS-mediated amide coupling.

Experimental Protocols

Protocol A: Small-Molecule Amine Functionalization (Organic Phase)

Optimized for the synthesis of hybrid pharmaceutical compounds and robust organic linkers.

  • Preparation : Dissolve 1.0 equivalent (eq) of 2-(2,5-dioxopyrrolidin-1-yl)propanoic acid in anhydrous DMF to a concentration of 0.1 M.

    • Causality: Strict anhydrous conditions are critical to prevent the premature hydrolysis of the highly sensitive active ester intermediate.

  • Activation : Add 1.2 eq of HATU and 2.0 eq of DIPEA to the solution. Stir at room temperature for 15 minutes. The solution will typically adopt a slight yellow tint, indicating the successful generation of the active ester.

  • Coupling : Add 1.1 eq of the target primary amine to the activated mixture. Stir continuously for 2–4 hours at room temperature.

  • Quenching & Extraction : Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1M HCl (to protonate and remove unreacted amine and DIPEA), saturated NaHCO₃ (to deprotonate and remove unreacted starting acid), and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography using a DCM/MeOH gradient.

Protocol B: Peptide/Protein Amine Functionalization (Aqueous Phase)

Optimized for bioconjugation and the targeted modification of lysine ϵ -amines.

  • Activation : Dissolve 2-(2,5-dioxopyrrolidin-1-yl)propanoic acid (10-fold molar excess relative to the target amines) in 0.1 M MES buffer adjusted to pH 6.0.

    • Causality: A slightly acidic environment (pH 6.0) is optimal for EDC activation because it protonates the carbodiimide, making it highly susceptible to nucleophilic attack by the carboxylate.

  • Stabilization : Add 10 eq of EDC·HCl and 25 eq of Sulfo-NHS. Incubate at room temperature for 15 minutes to allow the formation of the stable Sulfo-NHS ester.

  • Coupling : Adjust the reaction pH to 7.4 using 10X PBS, and immediately introduce the target peptide or protein.

    • Causality: Raising the pH to 7.4 deprotonates the primary amines on the protein, transforming them into active nucleophiles capable of attacking the newly formed NHS-ester.

  • Incubation : Allow the coupling to proceed for 2 hours at room temperature under gentle agitation.

  • Desalting : Remove excess unreacted small molecules and byproducts using a size-exclusion desalting column (e.g., Sephadex G-25 or PD-10) pre-equilibrated with PBS.

Trustworthiness & Self-Validating Systems

To ensure protocol integrity and prevent downstream analytical failures, the following self-validating checks must be integrated into the workflow:

  • The Kaiser (Ninhydrin) Test : This colorimetric assay provides immediate visual validation of the coupling progress. Free primary amines react with ninhydrin to produce a deep blue/purple color (Ruhemann's purple). A successful functionalization consumes the available amines, resulting in a yellow or colorless solution. If the solution remains blue, the coupling is incomplete, signaling the need for additional coupling reagents or extended reaction time.

  • LC-MS Monitoring : For precise validation, Liquid Chromatography-Mass Spectrometry (LC-MS) should be used to confirm the expected mass shift. Successful conjugation of the 2-(2,5-dioxopyrrolidin-1-yl)propanoyl group results in a net mass addition of +153 Da to the target amine (accounting for the loss of a water molecule during amide bond formation).

Quantitative Data: Coupling Agent Comparison

Coupling Agent SystemOptimal Solvent EnvironmentActivation TimeTypical YieldByproduct Removal Strategy
HATU / DIPEA DMF, DMSO (Anhydrous)15 mins85–95%Aqueous washing (acid/base extraction)
EDC / Sulfo-NHS MES / PBS (Aqueous)15 mins70–85%Dialysis or Size-Exclusion Chromatography
DCC / DMAP DCM, THF (Anhydrous)30 mins60–80%Filtration of insoluble DCU byproduct

References

  • Kamiński, K., et al. "Design, Synthesis, and Anticonvulsant Activity of New Hybrid Compounds Derived from 2-(2,5-Dioxopyrrolidin-1-yl)propanamides and 2-(2,5-Dioxopyrrolidin-1-yl)butanamides." Journal of Medicinal Chemistry, 2015.[Link]

  • Obniska, J., et al. "The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies." Molecules, 2020.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yields in 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid synthesis

Welcome to the technical support center for the synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid (also known as N-(1-carboxyethyl)succinimide). This molecule is a critical building block in bioconjugation, PROTAC...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid (also known as N-(1-carboxyethyl)succinimide). This molecule is a critical building block in bioconjugation, PROTAC linker synthesis, and peptide chemistry.

The standard synthesis involves a two-step sequence: the nucleophilic attack of L-alanine on succinic anhydride to form an amic acid intermediate, followed by a dehydration/cyclization step to form the succinimide ring. While conceptually simple, researchers frequently encounter catastrophic yield drops, stereochemical racemization, and product loss during workup. This guide provides mechanistic troubleshooting to resolve these specific bottlenecks.

I. Mechanistic Workflow & Failure Points

SynthesisWorkflow A L-Alanine + Succinic Anhydride B Amic Acid Intermediate (N-(3-carboxypropanoyl)alanine) A->B Nucleophilic Attack (Solvent: AcOH or Toluene) C Cyclization / Dehydration (Ac2O/NaOAc or HMDS/ZnCl2) B->C Dehydrating Agent D Target Product 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid C->D Intramolecular Ring Closure E Failure: Ring Hydrolysis (Basic Workup pH > 7) C->E Aqueous Basic Wash F Failure: Racemization (Excess Heat / NaOAc Base) C->F Prolonged Heating (>100°C) G Failure: Oligomerization (High Concentration) C->G Poor Dilution

Fig 1: Mechanistic workflow and common failure points in succinimide synthesis.

II. Troubleshooting Guides & FAQs

Q1: Why is my ring-closure (dehydration) step stalling or producing low yields? The Causality: The standard protocol utilizes acetic anhydride and sodium acetate to dehydrate the amic acid intermediate into a cyclic imide[1]. Because succinic acid is a diacid, once the N-terminal amide is formed, the remaining free carboxyl group must be activated (forming a mixed anhydride) to allow the amide nitrogen to attack and close the ring[2]. If your yield is low, it is usually due to intermolecular oligomerization competing with intramolecular cyclization. The Solution: Kinetically favor intramolecular ring closure by running the reaction at high dilution (0.1 M to 0.2 M). Furthermore, ensure your sodium acetate is strictly anhydrous; any residual moisture will preferentially hydrolyze the acetic anhydride, halting the activation of the carboxyl group.

Q2: My NMR shows a loss of stereochemical integrity (racemization). How can I prevent this? The Causality: If you are starting with enantiopure L-alanine, the α -proton adjacent to the carboxyl group is highly acidic. The classical cyclization conditions require heating above 100 °C in the presence of a base (acetate). This combination rapidly promotes enolization at the α -carbon, leading to a racemic DL-mixture. The Solution: Abandon the Ac₂O/NaOAc system. Instead, transition to a mild, base-free dehydrating system. The combination of Hexamethyldisilazane (HMDS) and a Lewis acid like Zinc Chloride (ZnCl₂) has become a widely used, highly efficient reagent for imide synthesis[3]. The Lewis acid activates the carbonyl without abstracting the α -proton, preserving your stereocenter.

Q3: I am losing my product during the aqueous workup. How do I improve extraction efficiency? The Causality: 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid is notoriously difficult to extract. It possesses a free carboxylic acid (pKa ~3.8) and a highly polar succinimide core. More critically, the succinimide ring is highly electrophilic and susceptible to basic hydrolysis. Washing the organic layer with saturated NaHCO₃ to remove residual acetic acid will rapidly open the imide ring back to the amic acid. The Solution: Strictly avoid basic aqueous washes. Remove acetic acid via azeotropic distillation with toluene in vacuo. For the aqueous extraction, acidify the water layer to pH 2.0 using 1M HCl to ensure the product is fully protonated. Saturate the aqueous layer with NaCl (salting out), and extract using a highly polar organic solvent mixture, such as Ethyl Acetate containing 10% Isopropanol or 2-Methyltetrahydrofuran (2-MeTHF).

III. Quantitative Yield & Purity Data

The choice of cyclization reagent directly dictates the yield and stereochemical purity of the final product. Use the table below to select the appropriate condition for your workflow.

Cyclization MethodReagentsTemp (°C)TimeTypical YieldEnantiomeric Excess (ee)
Standard Dehydration Ac₂O, Anhydrous NaOAc100 °C2-4 h60 - 75%< 50% (High Racemization)
Lewis Acid / Silazane HMDS, ZnCl₂80 °C1-2 h85 - 95%> 98% (Stereoretentive)
Thermal (Dean-Stark) Toluene (Reflux)110 °C18 h40 - 50%~ 80% (Moderate Racemization)
IV. Validated Experimental Protocols
Protocol A: Synthesis of the Amic Acid Intermediate

This self-validating step ensures complete consumption of the amino acid before cyclization.

  • Initiation: Suspend L-alanine (1.0 equiv, 10 mmol) in 20 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Addition: Add succinic anhydride (1.05 equiv, 10.5 mmol) in three equal portions over 15 minutes to control the exotherm[4].

  • Reaction: Stir the mixture at room temperature for 4–6 hours. The reaction is complete when a thick white precipitate of N-(3-carboxypropanoyl)alanine forms.

  • Isolation: Filter the precipitate under vacuum, wash thoroughly with cold diethyl ether (2 × 15 mL) to remove residual acetic acid, and dry under high vacuum.

Protocol B: Stereoretentive Cyclization (HMDS / ZnCl₂)

Use this protocol when the stereochemistry of the propanoic acid moiety must be preserved.

  • Preparation: Suspend the amic acid intermediate (1.0 equiv, 5 mmol) in anhydrous toluene (50 mL) to maintain a 0.1 M concentration.

  • Activation: Under a strict nitrogen atmosphere, add anhydrous ZnCl₂ (1.0 equiv, 5 mmol) followed by HMDS (1.5 equiv, 7.5 mmol)[3].

  • Cyclization: Heat the reaction mixture to 80 °C. The suspension will gradually clear as the cyclization proceeds. Monitor via LC-MS; the reaction is typically complete within 1.5 hours.

  • Workup: Cool the mixture to room temperature. Quench carefully with 1M HCl until the aqueous layer reaches pH 2.0.

  • Extraction: Saturate the aqueous layer with solid NaCl. Extract with a 9:1 mixture of EtOAc:Isopropanol (3 × 30 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the stereopure target compound.

V. References
  • Synthesis and pharmacological activity of N-substituted succinimide analogs. ResearchGate.[Link]

  • Radical-mediated dehydrative preparation of cyclic imides using (NH4)2S2O8–DMSO: application to the synthesis of vernakalant. PubMed Central (PMC).[Link]

  • Peptide synthesis: what could happen with succinic anhydride? ResearchGate.[Link]

  • Succinic Anhydride Synthesis and Handling. Organic Syntheses.[Link]

Sources

Optimization

preventing premature hydrolysis of 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid in aqueous buffers

This technical guide is designed for researchers and drug development professionals experiencing low conjugation yields or inconsistent crosslinking when working with NHS-activated propanoic acid derivatives. Below, we d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers and drug development professionals experiencing low conjugation yields or inconsistent crosslinking when working with NHS-activated propanoic acid derivatives. Below, we dissect the thermodynamic and kinetic realities of your reaction microenvironment to help you build a robust, self-validating experimental workflow.

📌 Nomenclature & Mechanistic Grounding

Q: What exactly is happening when "2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid" undergoes premature hydrolysis? A: First, a critical nomenclature correction is required to understand the mechanism. While often cataloged colloquially by vendors as "2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid," the highly reactive bioconjugation species you are deploying is the N-hydroxysuccinimide (NHS) ester of propanoic acid (systematically named 2,5-dioxopyrrolidin-1-yl propionate).

When introduced to an aqueous buffer, the electrophilic carbonyl carbon of the NHS ester is immediately subjected to nucleophilic attack. The intended reaction is aminolysis —the attack by a deprotonated primary amine to form a stable amide bond. However, water molecules and hydroxide ions (OH⁻) act as competing nucleophiles, driving hydrolysis . This premature hydrolysis regenerates the inactive carboxylic acid and releases the NHS leaving group, permanently quenching your crosslinker before it can bind to your target protein[1][2].

G NHSEster NHS Ester (Reactive Electrophile) Aminolysis Aminolysis (Desired Pathway) NHSEster->Aminolysis Hydrolysis Hydrolysis (Degradation Pathway) NHSEster->Hydrolysis Amine Primary Amine (Target Nucleophile) Amine->Aminolysis Water Water / OH⁻ (Competing Nucleophile) Water->Hydrolysis Amide Stable Amide Bond + Free NHS Aminolysis->Amide k_amine CarboxylicAcid Carboxylic Acid + Free NHS (Inactive) Hydrolysis->CarboxylicAcid k_hydrolysis

Caption: Competing nucleophilic pathways: Aminolysis (desired) vs. Hydrolysis (degradation).

📊 Kinetic Data: The Impact of pH and Temperature

Q: How fast does this hydrolysis occur in standard biological buffers? A: The half-life ( t1/2​ ) of NHS esters is highly dependent on the alkalinity of the buffer and the reaction temperature[3]. Hydroxide ions are exceptionally potent nucleophiles. As you increase the buffer pH to deprotonate your target amines (making them more reactive), the rate of hydrolysis accelerates exponentially.

Buffer pHTemperature (°C)Estimated NHS Ester Half-Life ( t1/2​ )Dominant Nucleophile
7.00 °C4 to 5 hoursWater ( H2​O )
7.025 °C~1 hourWater ( H2​O )
8.025 °C~20 minutesHydroxide ( OH− )
8.64 °C10 minutesHydroxide ( OH− )

(Data synthesized from standard NHS ester hydrolysis profiles[1][3][4])

🛠️ Step-by-Step Troubleshooting Protocol

Q: How can I design my experiment to outcompete hydrolysis and guarantee high conjugation yields? A: To ensure aminolysis outpaces hydrolysis, you must strictly control the microenvironment. Follow this field-proven, self-validating methodology:

Step 1: Anhydrous Reagent Preparation

  • Action: Do not weigh and dissolve the NHS ester directly into your aqueous buffer. Instead, prepare a highly concentrated stock solution (e.g., 10–50 mM) in anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) immediately before use[1][5].

  • Causality: This isolates the electrophile from water, preventing the pseudo-first-order hydrolysis reaction from initiating until the exact moment of mixing.

  • Self-Validation: The stock solution should remain perfectly clear. If it turns cloudy upon eventual addition to the buffer, your final organic solvent concentration is too low to maintain solubility, and the precipitated reagent will rapidly hydrolyze at the solid-liquid interface.

Step 2: Buffer Optimization (The "Goldilocks" Zone)

  • Action: Prepare an amine-free buffer (e.g., PBS, HEPES, or Bicarbonate) strictly at pH 7.2 to 7.5 [3].

  • Causality: pH 7.2–7.5 provides a sufficient fraction of unprotonated primary amines ( −NH2​ ) for nucleophilic attack while keeping the hydroxide ion concentration low enough to prevent immediate ester degradation.

  • Self-Validation: Verify that your buffer does not contain Tris or Glycine. These contain primary amines that will aggressively consume your reagent before it reaches your target protein.

Step 3: Rapid Initiation and Stoichiometric Excess

  • Action: Add your target protein to the aqueous buffer first. Then, rapidly inject the NHS ester stock solution (keeping final organic solvent < 10% v/v) and vortex immediately. Use a 5- to 20-fold molar excess of the NHS ester[5].

  • Causality: Aminolysis is a second-order reaction dependent on both the NHS ester and the amine concentration. A high localized concentration of the target amine at the exact moment the ester meets water ensures aminolysis is kinetically favored[4].

Step 4: Controlled Quenching

  • Action: After 30 to 60 minutes at room temperature, add a quenching buffer (e.g., 50–100 mM Tris or Glycine, pH 7.5)[3].

  • Causality: This deliberately drives the aminolysis of any remaining unreacted NHS ester using a sacrificial amine, preventing unwanted cross-reactions during downstream processing or purification.

❓ Advanced Troubleshooting FAQs

Q: My conjugation efficiency is still <10% despite following the pH guidelines. What went wrong? A: Check the physical integrity of your starting material. NHS esters are highly hygroscopic. If the reagent vial was opened while cold (straight from the -20°C freezer), ambient condensation likely introduced moisture into the powder, causing solid-state hydrolysis before you even started. Always equilibrate the sealed vial to room temperature in a desiccator for at least 30 minutes before opening.

Q: Can I measure the extent of hydrolysis in real-time to validate my buffer? A: Yes. The leaving group, N-hydroxysuccinimide, strongly absorbs UV light. You can monitor the extent of hydrolysis in an amine-free control buffer by measuring the increase in absorbance at 260 to 280 nm [3][4]. This acts as an excellent self-validating system to confirm the baseline stability of your specific buffer conditions prior to wasting expensive target proteins.

Q: Does the target protein concentration matter if I use a massive molar excess of the NHS ester? A: Absolutely. Because hydrolysis is a pseudo-first-order reaction (water is present in massive excess at ~55 M), it will dominate if your target amine concentration is too low. If your protein is highly dilute (< 1 mg/mL), hydrolysis will outcompete aminolysis regardless of how much NHS ester you add[4]. Always concentrate your protein prior to conjugation to drive the second-order aminolysis kinetics.

📚 References
  • Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization PMC - National Institutes of Health (NIH)[Link]

  • Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling Glen Research[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reactions with 2-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid

Welcome to the technical support guide for 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid, also commonly known as N-Succinimidyl propionate (SPA). This document is designed for researchers, scientists, and drug development p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid, also commonly known as N-Succinimidyl propionate (SPA). This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you to minimize side reactions and byproducts, ensuring the success of your conjugation experiments.

Foundational Principles: Understanding the Chemistry of NHS Esters

2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid belongs to the class of N-hydroxysuccinimide (NHS) esters, which are widely used for covalently modifying primary amines in biomolecules. The reaction forms a stable amide bond, a cornerstone of bioconjugation for research, diagnostics, and therapeutics.[1] The primary targets for this reaction are the N-terminus of proteins and the side chain of lysine residues.[1]

The core of successful conjugation lies in managing the competition between the desired aminolysis (reaction with the amine) and the primary side reaction, hydrolysis (reaction with water). This guide will provide the expertise to navigate this balance effectively.

Reaction Mechanism Overview

The fundamental reaction is a nucleophilic acyl substitution. An unprotonated primary amine acts as the nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing N-hydroxysuccinimide (NHS) and forming a stable amide bond.[1][2]

G cluster_products Products NHS_Ester 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid (NHS Ester) Amide_Conjugate Stable Amide Conjugate NHS_Ester->Amide_Conjugate Aminolysis (Desired Reaction) Primary_Amine Primary Amine (e.g., Protein-NH2) Primary_Amine->Amide_Conjugate NHS_byproduct N-Hydroxysuccinimide (NHS)

Caption: Desired aminolysis reaction pathway.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during conjugation reactions with 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid in a practical question-and-answer format.

Issue 1: Low or No Conjugation Efficiency

Q1: I am observing very low or no labeling of my protein. What are the likely causes and how can I fix this?

A1: This is a common issue that can stem from several factors, primarily related to reaction conditions and reagent integrity.

Most Common Cause: Competing Hydrolysis of the NHS Ester. The primary side reaction is the hydrolysis of the NHS ester by water, which inactivates the reagent by converting it to an unreactive carboxylic acid.[1][3] The rate of this hydrolysis is highly dependent on pH and temperature.[2][4]

  • Solution:

    • pH Optimization: The optimal pH for NHS ester reactions is a delicate balance. While the amine needs to be deprotonated to be nucleophilic (favoring higher pH), the hydrolysis rate of the NHS ester also increases significantly at higher pH.[1][2][4] The generally accepted optimal pH range is 7.2 to 8.5.[4][5] For many applications, a pH of 8.3-8.5 is considered ideal.[6][7][8]

    • Fresh Reagent Preparation: Always prepare the NHS ester solution immediately before use.[1] If the ester is not water-soluble, dissolve it in a small amount of anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[6][8] Ensure the DMF is of high quality and free of dimethylamine, which can react with the NHS ester.[8]

    • Temperature Control: Perform the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[2] Lower temperatures can help to slow the rate of hydrolysis.[4]

Other Potential Causes & Solutions:

  • Incorrect Buffer Composition: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the NHS ester, significantly reducing your conjugation efficiency.[2][3][9]

    • Solution: Use amine-free buffers like phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, or borate buffers.[2][4] If your protein is in an incompatible buffer, perform a buffer exchange before starting the conjugation.[3]

  • Insufficient Molar Excess of NHS Ester: To drive the reaction towards conjugation and overcome competing hydrolysis, a molar excess of the NHS ester is required.

    • Solution: A common starting point is a 10- to 20-fold molar excess of the NHS ester over the protein.[1][2] However, the optimal ratio may need to be determined empirically.[1][3]

  • Protonated Amino Groups: At acidic pH (below 7), primary amines are predominantly protonated (-NH3+), making them non-nucleophilic and unreactive towards NHS esters.[1]

    • Solution: Ensure your reaction buffer is within the optimal pH range of 7.2-8.5.[4]

ParameterRecommended RangeRationale
pH 7.2 - 8.5 (Optimal: 8.3-8.5)Balances amine nucleophilicity and NHS ester stability.[1][4][6]
Buffer PBS, HEPES, Bicarbonate, BorateAvoids competing primary amines present in Tris or glycine buffers.[2][4]
Molar Excess 10- to 20-foldDrives the reaction towards the desired product.[1][2]
Temperature 4°C to Room TemperatureLower temperatures can reduce the rate of hydrolysis.[2]
Issue 2: Poor Reproducibility and Heterogeneous Products

Q2: My conjugation results are inconsistent between experiments, and I suspect I'm getting a mix of products. How can I improve reproducibility and product homogeneity?

A2: Inconsistent results often point to subtle variations in reaction parameters and reagent handling. Achieving a homogeneous product requires careful control over the reaction.

Primary Cause: Uncontrolled Reaction Time and Lack of Quenching. Allowing the reaction to proceed for variable or excessive amounts of time can lead to inconsistent levels of modification and an increased chance of side reactions.

  • Solution: Implement a Quenching Step. Quenching terminates the conjugation process by consuming any unreacted NHS ester.[5] This is a crucial step to prevent unwanted side reactions and ensure a more homogenous final product.[5][9]

    • Quenching Agents: Small molecules containing primary amines are effective quenching agents. Common choices include Tris, glycine, lysine, or ethanolamine.[5][9]

    • Procedure: Add the quenching agent (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-100 mM.[5][9] Incubate for 15-30 minutes at room temperature.[5]

G cluster_reaction Conjugation Reaction cluster_quenching Quenching Step cluster_purification Purification Start Add NHS Ester to Protein Incubate Incubate (e.g., 30-60 min at RT) Start->Incubate Quench Add Quenching Agent (e.g., Tris, Glycine) Incubate->Quench Incubate_Quench Incubate (15-30 min) Quench->Incubate_Quench Purify Purify Conjugate (e.g., SEC, Dialysis) Incubate_Quench->Purify

Caption: Recommended experimental workflow with a quenching step.

Other Factors Affecting Reproducibility:

  • Reagent Storage and Handling: NHS esters are moisture-sensitive.

    • Solution: Store the solid reagent at -20°C with a desiccant.[10][11] Allow the vial to warm to room temperature before opening to prevent condensation.[12] Avoid repeated freeze-thaw cycles of stock solutions.[]

  • pH Drift During Reaction: The hydrolysis of NHS esters releases N-hydroxysuccinimide, which is weakly acidic. In large-scale reactions or with insufficient buffering capacity, this can cause the pH to drop, slowing down the reaction.[6][7]

    • Solution: Use a buffer with sufficient capacity (e.g., 0.1 M).[6][7] For large-scale reactions, monitor the pH and adjust if necessary.[7]

Issue 3: Suspected Non-Specific Reactions

Q3: I am concerned about reactions with amino acids other than lysine. What are the potential off-target reactions and how can I minimize them?

A3: While NHS esters are highly selective for primary amines, reactions with other nucleophilic residues can occur, particularly at higher pH.[3]

Potential Off-Target Nucleophiles:

  • Serine, Threonine, and Tyrosine: The hydroxyl groups (-OH) on these residues can react with NHS esters, especially at elevated pH.[3][14]

  • Cysteine: The sulfhydryl group (-SH) of cysteine can also be a target.[3]

  • Histidine and Arginine: There is some evidence of reactivity with the imidazole group of histidine and the guanidinium group of arginine.[3]

The bonds formed with these other nucleophiles are generally less stable than the amide bond formed with primary amines and can be susceptible to hydrolysis.[3][15]

Strategies to Minimize Non-Specific Reactions:

  • Strict pH Control: Maintaining the pH within the recommended range of 7.2-8.5 is the most effective way to favor reaction with primary amines.[4] Avoid excursions to higher pH values where reactions with other nucleophiles become more prevalent.[3]

  • Control Molar Excess: While a molar excess of the NHS ester is necessary, using an excessively high ratio can increase the likelihood of off-target modifications. It is best to empirically determine the optimal molar ratio that provides sufficient labeling without significant side reactions.[16]

  • Purification: Proper purification of the conjugate is essential to remove any byproducts and unreacted reagents. Methods like size-exclusion chromatography (SEC) or dialysis are effective for separating the larger conjugate from smaller molecules.[5]

Experimental Protocols

General Protocol for Protein Labeling

This protocol provides a general workflow for conjugating 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid to a protein.

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.5.[3][4]

    • If necessary, perform a buffer exchange using dialysis or a desalting column.[3]

    • The optimal protein concentration is typically 1-10 mg/mL.[3][6]

  • NHS Ester Preparation:

    • If the NHS ester is not water-soluble, dissolve it in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[3]

    • Prepare this solution immediately before use to minimize hydrolysis.[1][3]

  • Conjugation Reaction:

    • Slowly add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently stirring.[1][2][3]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[2][4][9] Protect from light if using a fluorescent label.[3]

  • Quenching the Reaction (Recommended):

    • Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[3][5]

    • Incubate for an additional 15-30 minutes at room temperature.[3][5]

  • Purification of the Conjugate:

    • Remove excess, unreacted label and reaction byproducts using a desalting column (size-exclusion chromatography) or dialysis.[3][5] This step is critical for accurate downstream applications.

Protocol for Purification by Size-Exclusion Chromatography (Desalting Column)

This method is effective for separating the larger protein conjugate from smaller molecules like unreacted NHS ester, the hydrolyzed ester, and the NHS byproduct.

  • Column Equilibration: Equilibrate the desalting column with a suitable buffer (e.g., PBS) according to the manufacturer's instructions.

  • Sample Loading: Apply the quenched reaction mixture to the top of the column.

  • Elution: Elute the sample with the equilibration buffer. The larger protein conjugate will pass through the column more quickly and elute first.

  • Fraction Collection: Collect fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm) to identify the fractions containing the purified conjugate.

References

  • Benchchem. (n.d.). Optimizing Bioconjugation: A Guide to NHS Ester Reactions.
  • Benchchem. (n.d.). Application Notes: Quenching Acid-PEG2-NHS Ester Reactions.
  • Benchchem. (n.d.). Application Notes and Protocols for Quenching Bis-PEG7-NHS Ester Reactions.
  • Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
  • Click Chemistry Tools. (n.d.). NHS ester labeling of amino biomolecules.
  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
  • Benchchem. (n.d.). An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines.
  • Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. (2020). Bioengineered.
  • Benchchem. (n.d.). Technical Support Center: Purification of Folic Acid NHS Ester Conjugates.
  • Benchchem. (n.d.). Side reactions of NHS esters and how to avoid them.
  • Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
  • MilliporeSigma. (n.d.). Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides.
  • Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. (2019). Analytical Chemistry.
  • BOC Sciences. (n.d.). NHS Esters for Antibody Labeling.
  • BroadPharm. (n.d.). Instructions for Bis-NHS-(PEG)n crosslinkers.
  • GoldBio. (n.d.). Everything About Labeling Proteins with NHS Esters.
  • Novandi Chemistry AB. (n.d.). N-Succinimidyl propionate, [³H].
  • Tocris Bioscience. (n.d.). Conjugation Protocol for Amine Reactive Dyes.
  • Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling.
  • Thermo Fisher Scientific. (n.d.). DSP (dithiobis(succinimidyl propionate)), Lomant's Reagent, 1 g - FAQs.

Sources

Optimization

optimizing HPLC mobile phase conditions for 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid .

Analyzing this molecule requires balancing two competing chemical realities:

  • An ionizable propanoic acid moiety (pKa ~3.5–4.0), which requires strict pH control to prevent peak tailing and retention time shifts.

  • A base-labile succinimide ring , which is highly susceptible to nucleophilic attack and hydrolysis at physiological or basic pH, leading to ring-opened degradants.

This guide provides field-proven methodologies, mechanistic explanations, and troubleshooting protocols to ensure robust, self-validating analytical workflows.

Part 1: The Chemical Causality & Core Strategy

To achieve a stable retention factor ( k ) ideally between 2 and 10, the mobile phase must suppress the ionization of the carboxylic acid 1[1]. If the mobile phase pH is near the analyte's pKa, the molecule exists in a state of partial ionization, leading to split peaks, poor resolution, and unpredictable interactions with the stationary phase[1].

Furthermore, the succinimide ring undergoes rapid hydrolysis at pH > 6.0, adding 18 Da to the mass (water addition) and forming a succinamic acid derivative 2[2]. Therefore, an acidic mobile phase (pH 2.0–3.0) is non-negotiable. It serves a dual purpose: keeping the carboxylic acid fully protonated for optimal reversed-phase retention and locking the succinimide ring in its closed, stable state 3[3].

Part 2: Troubleshooting & FAQs

Q1: Why is my analyte eluting near the void volume ( t0​ ) with poor retention? Causality: 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid is a highly polar molecule. If your starting mobile phase contains too much organic solvent (e.g., >10% Acetonitrile), the analyte will not partition effectively into the hydrophobic C18 stationary phase. Solution: Start your gradient with a highly aqueous mobile phase (1–5% organic). If retention remains poor, switch to an Aqueous C18 (AQ-C18) or polar-embedded column designed to resist phase collapse under 100% aqueous conditions.

Q2: I am observing a secondary peak with a mass shift of +18 Da in my LC-MS data. What is causing this? Causality: You are observing succinimide ring hydrolysis. At neutral to basic pH, hydroxide ions nucleophilically attack the imide carbonyl, opening the ring to form a succinamic acid derivative 4[4]. Solution: Ensure your sample diluent is mildly acidic (pH 4.0–5.0) and keep the autosampler chilled to 4°C. Never prepare standards in unbuffered water or basic diluents.

Q3: Why is my peak shape asymmetrical or tailing heavily? Causality: Peak tailing for acidic compounds usually indicates secondary interactions with residual silanols on the silica support, exacerbated by partial ionization of the propanoic acid group. Solution: Lower the mobile phase pH to at least 1-1.5 units below the pKa 1[1]. Using 0.1% Formic Acid (pH ~2.7) or 0.1% Trifluoroacetic Acid (pH ~2.0) will fully protonate the analyte and mask residual silanols.

Q4: Should I use Methanol (MeOH) or Acetonitrile (MeCN) as my organic modifier? Causality: While MeOH is highly polar and suitable for many samples 5[5], it is a nucleophilic solvent. Prolonged exposure of succinimide derivatives to MeOH can lead to transesterification or ring-opening artifacts. Solution: Acetonitrile (MeCN) is a non-nucleophilic, moderately polar aprotic solvent that provides lower system backpressure and eliminates the risk of solvent-induced ring opening6[6]. MeCN is the preferred organic modifier for this assay.

Part 3: Step-by-Step Method Development Protocol

This protocol is designed as a self-validating system . Step 4 (System Suitability) ensures the physical chemistry of the system is correct before precious samples are consumed.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): HPLC-grade Water + 0.1% Formic Acid (v/v). Mix thoroughly and degas. The final pH should be approximately 2.7.

  • Mobile Phase B (Organic): HPLC-grade Acetonitrile + 0.1% Formic Acid (v/v).

Step 2: Sample Diluent Preparation

  • Prepare a diluent of 95% Water / 5% Acetonitrile containing 0.05% Formic Acid.

  • Scientific Grounding: Matching the diluent to the initial gradient conditions prevents solvent mismatch, which causes peak distortion at the column head.

Step 3: Column Selection & Equilibration

  • Install a Polar-embedded C18 or AQ-C18 column (e.g., 2.1 x 100 mm, 1.7 µm for UPLC or 4.6 x 150 mm, 3 µm for HPLC).

  • Equilibrate the column with 95% Mobile Phase A at the target flow rate until the baseline UV/MS signal and system pressure are completely stable (typically 10-15 column volumes).

Step 4: System Suitability Testing (Self-Validation)

  • Inject a 10 µg/mL standard of 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid.

  • Validation Criteria: The retention factor ( k ) must be > 2.0. The USP tailing factor must be < 1.5. If the tailing factor exceeds 1.5, discard Mobile Phase A and remake it, ensuring the Formic Acid has not degraded.

Part 4: Quantitative Data & Tables

Table 1: Mobile Phase Additive Comparison for Succinimide Stability
AdditiveApprox. pHAnalyte Ionization StateSuccinimide Ring StabilityMS Compatibility
None (Water) ~7.0Fully Ionized (Anion)Poor (Hydrolyzes rapidly)Good
0.1% Formic Acid ~2.7Fully Protonated (Neutral)Excellent (Ring locked)Excellent
0.1% TFA ~2.0Fully Protonated (Neutral)Excellent (Ring locked)Poor (Ion suppression)
10 mM NH4OAc ~6.8Fully Ionized (Anion)Poor (+18 Da degradant)Excellent
Table 2: Optimized Gradient Elution Profile
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.00.4982Initial Hold
2.00.4982Isocratic Focus
8.00.44060Linear Gradient
9.00.4595Column Wash
12.00.4982Re-equilibration

Part 5: Visual Workflows

G Start Analyze 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid PeakShape Is peak shape sharp and symmetrical? Start->PeakShape Tailing Issue: Peak Tailing / Splitting Cause: Carboxylic acid ionization PeakShape->Tailing No, tailing observed Hydrolysis Issue: +18 Da Secondary Peak Cause: Succinimide hydrolysis PeakShape->Hydrolysis No, extra peaks found Retention Issue: Elution near void volume Cause: High analyte polarity PeakShape->Retention No, poor retention FixTailing Action: Lower Mobile Phase pH to 2.0-3.0 (Use 0.1% TFA or FA) Tailing->FixTailing FixHydrolysis Action: Chill autosampler to 4°C Ensure sample diluent pH < 5 Hydrolysis->FixHydrolysis FixRetention Action: Use 98% Aqueous initial hold or switch to AQ-C18 Column Retention->FixRetention

HPLC troubleshooting decision tree for succinimide derivatives.

Hydrolysis Intact Intact Analyte (Succinimide Ring Closed) Mass: M Transition Tetrahedral Intermediate (OH- attack at carbonyl) Intact->Transition pH > 6.0 H2O / OH- Hydrolyzed Hydrolyzed Degradant (Succinamic Acid Derivative) Mass: M + 18 Da Transition->Hydrolyzed Ring Opening

Mechanism of pH-dependent succinimide ring hydrolysis.

References

  • Phenomenex. "Mobile Phase Optimization: A Critical Factor in HPLC." 6

  • LCGC International. "Mobile-Phase Optimization Strategies in Reversed-Phase HPLC."1

  • Veeprho. "Exploring the Different Mobile Phases in HPLC." 5

  • NIH PMC. "Comparison of the in vitro and in vivo stability of a succinimide intermediate observed on a therapeutic IgG1 molecule." 3

  • Frontiers. "Identification, Efficacy, and Stability Evaluation of Succinimide Modification With a High Abundance in the Framework Region of Golimumab." 2

  • ResearchGate. "Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs." 4

Sources

Troubleshooting

Technical Support Center: Optimizing Molar Ratios for 2-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid Crosslinking Reactions

Welcome to the technical support center for 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid, also known as N-Succinimidyl propionate (SPA), a versatile amine-reactive crosslinking agent. This guide is designed for researchers...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid, also known as N-Succinimidyl propionate (SPA), a versatile amine-reactive crosslinking agent. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing molar ratios in their crosslinking experiments. Our goal is to empower you with the scientific principles and practical knowledge to achieve robust and reproducible results.

Understanding the Core Reaction: Aminolysis vs. Hydrolysis

The success of any crosslinking experiment with 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid hinges on a fundamental competition: the reaction of the N-hydroxysuccinimide (NHS) ester with a primary amine on your target molecule (aminolysis) versus its reaction with water (hydrolysis).[1][2] The primary amine, typically on the N-terminus of a protein or the side chain of a lysine residue, must be in its deprotonated, nucleophilic state to react with the NHS ester.[3] This is why the pH of the reaction buffer is a critical parameter.

Simultaneously, the NHS ester is susceptible to hydrolysis, a reaction that cleaves the ester and renders it inactive for crosslinking. The rate of hydrolysis increases significantly with pH.[1][2] Therefore, optimizing the molar ratio of your crosslinker to your target molecule is a balancing act to maximize the desired aminolysis reaction while minimizing the competing hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting molar ratio of 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid to my protein/peptide?

A1: As a general starting point, a 20- to 500-fold molar excess of the crosslinker to the target molecule is recommended.[3] For protein-protein interaction studies, a 20-fold molar excess is a common starting point.[4] However, the optimal ratio is highly dependent on the specific application, the concentration of the reactants, and the number of accessible primary amines on the target molecule. Empirical optimization is crucial for achieving the desired degree of labeling.[5]

Q2: How does the concentration of my target molecule affect the optimal molar ratio?

A2: The concentration of your protein or peptide is a critical factor. In dilute protein solutions, the rate of the desired bimolecular crosslinking reaction is slower, allowing the competing unimolecular hydrolysis of the NHS ester to become more prominent.[1] Therefore, at lower protein concentrations, a higher molar excess of the crosslinker may be necessary to drive the reaction towards conjugation. Conversely, at higher protein concentrations, a lower molar excess may be sufficient and can help to avoid excessive modification and potential protein precipitation.[6]

Q3: What is the optimal pH for my crosslinking reaction?

A3: The optimal pH for NHS ester reactions is typically in the range of 7.2 to 8.5.[7] A common choice is a phosphate, borate, or bicarbonate buffer at pH 8.0.[7] At this pH, a sufficient proportion of primary amines are deprotonated and nucleophilic, while the rate of hydrolysis of the NHS ester remains manageable. It is critical to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the crosslinker.[8]

Q4: How long should I incubate my reaction, and at what temperature?

A4: Reaction times can range from 30 minutes to 2 hours at room temperature, or overnight at 4°C.[9] Shorter incubation times at room temperature are often sufficient. For sensitive proteins or to further minimize hydrolysis, performing the reaction at 4°C for a longer period can be beneficial. The optimal time and temperature should be determined empirically for your specific system.

Q5: How can I quench the crosslinking reaction?

A5: To stop the reaction, you can add a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.[9] These primary amines will react with and consume any remaining unreacted NHS esters, preventing further modification of your target molecule. Incubate for about 15 minutes at room temperature to ensure complete quenching.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Rationale
Low or No Crosslinking Yield Hydrolysis of the NHS Ester: The crosslinker has degraded due to moisture.Always use fresh, high-quality 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid. Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.[4] Avoid repeated opening and closing of the reagent vial.
Incorrect Buffer pH or Composition: The pH is too low, protonating the primary amines, or the buffer contains competing amines.Verify the pH of your reaction buffer is between 7.2 and 8.5.[7] Ensure your buffer is free of primary amines (e.g., Tris, glycine).[8] Use buffers such as PBS, HEPES, or borate.
Insufficient Molar Excess of Crosslinker: The concentration of the crosslinker is too low to achieve efficient reaction, especially with dilute protein samples.Increase the molar excess of the crosslinker in a stepwise manner (e.g., 50-fold, 100-fold). This is particularly important for low concentration protein solutions to favor the bimolecular reaction over hydrolysis.[1]
Short Reaction Time: The incubation time was not long enough for the reaction to proceed to completion.Increase the incubation time. Consider performing a time-course experiment (e.g., 30, 60, 120 minutes) to determine the optimal reaction time.
Protein Precipitation or Aggregation Excessive Crosslinking: Too many primary amines on the protein have been modified, altering its net charge and solubility.Reduce the molar excess of the crosslinker. A lower degree of modification may be sufficient for your application.[6]
High Protein Concentration: The protein concentration is too high, leading to intermolecular crosslinking and aggregation.Decrease the starting protein concentration.
Non-Specific Crosslinking Crosslinker Concentration is Too High: Excess crosslinker is reacting with non-target molecules.Titrate the crosslinker concentration downwards. Use the lowest effective concentration that provides the desired specific crosslinking.[8]
Reaction Time is Too Long: Prolonged incubation increases the chance of random, non-specific crosslinking events.Reduce the incubation time.

Experimental Protocols

Protocol 1: General Protein Crosslinking with 2-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid

This protocol provides a starting point for crosslinking proteins in solution.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid (SPA)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Prepare Protein Solution: Ensure your protein solution is at a concentration of 1-5 mg/mL in an amine-free buffer.

  • Prepare SPA Stock Solution: Immediately before use, dissolve the required amount of SPA in anhydrous DMSO or DMF to create a 10-50 mM stock solution.

  • Initiate Crosslinking Reaction: Add the SPA stock solution to the protein solution to achieve a 20-fold molar excess of the crosslinker over the protein. Gently mix. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature.

  • Quench Reaction: Add the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

  • Purify: Remove excess crosslinker and byproducts using a desalting column or by dialysis against an appropriate buffer.

Protocol 2: Optimizing Molar Ratios for a New System

This workflow outlines a systematic approach to determine the optimal molar ratio for your specific application.

Workflow:

  • Initial Titration: Set up a series of small-scale reactions with varying molar excesses of SPA to your target molecule (e.g., 10:1, 20:1, 50:1, 100:1).

  • Fixed Reaction Conditions: Keep all other parameters constant (protein concentration, buffer, pH, time, temperature).

  • Analysis: Analyze the results of each reaction using an appropriate method, such as SDS-PAGE to observe the formation of crosslinked species, or mass spectrometry for more detailed analysis.

  • Evaluate Outcome: Determine the molar ratio that provides the desired level of crosslinking without causing significant protein aggregation or loss of activity (if applicable).

  • Further Refinement (if necessary): Based on the initial results, you can perform a second, narrower titration around the most promising ratio to fine-tune the conditions.

Visualizing the Workflow

Crosslinking_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_analysis Analysis Protein_Prep Prepare Protein in Amine-Free Buffer Add_SPA Add SPA to Protein (Target Molar Ratio) Protein_Prep->Add_SPA SPA_Prep Prepare Fresh SPA Stock Solution SPA_Prep->Add_SPA Incubate Incubate (Time & Temperature) Add_SPA->Incubate Quench Quench with Amine Buffer Incubate->Quench Purify Purify (Desalting/Dialysis) Quench->Purify Analyze Analyze Results (SDS-PAGE, MS, etc.) Purify->Analyze

Caption: General workflow for a 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid crosslinking experiment.

References

  • Effect of Cross-Linker Length on the Absorption Characteristics of the Sodium Salt of Cross-Linked Polyaspartic Acid. MDPI. Available at: [Link]

  • 2-(2,5-dioxopyrrolidin-1-yl)propanoic acid — Chemical Substance Information. NextSDS. Available at: [Link]

  • Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization. PubMed. Available at: [Link]

  • Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. PMC. Available at: [Link]

  • Click hydrogels cross-linked by the SPAAC reaction. (a) Schematic... | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization | Langmuir. ACS Publications. Available at: [Link]

  • The cross-linking mechanism and interpenetrating network formation of the SPAs … ResearchGate. Available at: [Link]

  • The high rate of irreversible hydrolysis for the succinimide motif for... ResearchGate. Available at: [Link]

  • Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. PMC. Available at: [Link]

  • CAS#:73323-90-7 | 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid. Chemsrc. Available at: [Link]

  • Optimization of Crosslinked Peptide Analysis on an Orbitrap Fusion Lumos Mass Spectrometer. LabRulez LCMS. Available at: [Link]

  • Chemical cross-linking and mass spectrometry to determine the subunit interaction network in a recombinant human SAGA HAT subcomplex. PMC. Available at: [Link]

  • Characterization of protein complexes using chemical cross-linking coupled electrospray mass spectrometry. arXiv. Available at: [Link]

  • Development of Bioorthogonal Reactions and Their Applications in Bioconjugation. MDPI. Available at: [Link]

  • Investigation of Crosslinking Parameters and Characterization of Hyaluronic Acid Dermal Fillers: From Design to Product Performances. PMC. Available at: [Link]

  • 2,5-Dioxopyrrolidin-1-yl adamantane-1-carboxylate. PMC. Available at: [Link]

  • DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex. PMC. Available at: [Link]

  • Optimization of Emulsification Parameters for Preparing Hydrogel Beads Based on an Enzymatically Cross-Linkable Poly(aspartamide) Derivative. MDPI. Available at: [Link]

  • Synthesis of 2,5-dioxopyrrolidin-1-yl... | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • Tunable reagents for multi-functional bioconjugation: reversible or permanent chemical modification of proteins and peptides by control of maleimide hydrolysis. RSC Publishing. Available at: [Link]

  • All-in-one pseudo-MS3 method for the analysis of gas-phase cleavable protein crosslinking reactions. PMC. Available at: [Link]

  • Can someone advise on how to solve DSP cross-linking problems? ResearchGate. Available at: [Link]

  • Investigation of Crosslinking Parameters and Characterization of Hyaluronic Acid Dermal Fillers: From Design to Product Performances. MDPI. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of 2-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid Purity by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals In the landscape of bioconjugation and pharmaceutical development, the purity of reagents is not merely a quality metric; it is the bedrock of reliable and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and pharmaceutical development, the purity of reagents is not merely a quality metric; it is the bedrock of reliable and reproducible results. This is particularly true for amine-reactive crosslinkers like 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid, an N-hydroxysuccinimide (NHS) ester widely employed for labeling proteins, antibodies, and other biomolecules.[][2] Impurities in this critical reagent can lead to inconsistent conjugation efficiencies, the formation of undesirable side products, and compromised biological activity of the final conjugate.

This guide provides an in-depth, scientifically grounded comparison of Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for the purity validation of 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid against other analytical techniques. As a self-validating system, the protocols described herein are designed to ensure the highest degree of confidence in your analytical outcomes, aligning with the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the principles outlined in the International Council for Harmonisation (ICH) guidelines.[3][4][5][6][7][8][9][10][11]

The Criticality of Purity for NHS Esters

N-hydroxysuccinimide esters are highly reactive species, designed for efficient and specific acylation of primary and secondary amines under mild conditions.[] However, their inherent reactivity also makes them susceptible to hydrolysis, a primary degradation pathway that results in the formation of the corresponding carboxylic acid and free N-hydroxysuccinimide. The presence of this hydrolyzed impurity not only reduces the concentration of the active ester, leading to lower conjugation yields, but the free carboxylic acid can also compete for binding sites on coupling agents if used in subsequent reactions.

Beyond hydrolysis, other potential impurities can arise from the synthetic route, including residual starting materials, side-reaction products, and isomers such as 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid.[12] Each of these impurities can have a detrimental impact on downstream applications, underscoring the necessity for a highly sensitive and specific analytical method for purity determination.

LC-MS/MS: The Gold Standard for Purity Validation

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) has emerged as the preeminent analytical technique for the characterization and quantification of small molecules in complex matrices. Its power lies in the synergistic combination of the separation capabilities of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry.

Why LC-MS/MS? A Comparative Perspective

While other analytical techniques can provide valuable information regarding the purity of a compound, they often lack the comprehensive characterization capabilities of LC-MS/MS.

Analytical Technique Strengths Limitations
LC-MS/MS High sensitivity and selectivity; provides molecular weight and structural information; capable of quantifying trace-level impurities.[13][14][15]Higher instrument cost and complexity.
High-Performance Liquid Chromatography (HPLC) with UV Detection Robust and widely available; good for quantifying major components.[16][17]Lower sensitivity for impurities that lack a strong chromophore; co-eluting impurities can be missed.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information; can be quantitative (qNMR).[16][17][18]Lower sensitivity compared to MS; may not detect impurities below 1-5%.[19]
Gas Chromatography-Mass Spectrometry (GC-MS) Excellent for volatile and thermally stable compounds.[]Not suitable for non-volatile or thermally labile compounds like NHS esters without derivatization.
Melting Point and Thin-Layer Chromatography (TLC) Simple and rapid for a preliminary assessment of purity.[19][21]Qualitative or semi-quantitative at best; not suitable for detecting minor impurities.[19]

The superior sensitivity and specificity of LC-MS/MS make it the ideal choice for a definitive purity assessment of 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid, capable of detecting and identifying impurities at levels that other techniques might miss.

A Validated LC-MS/MS Protocol for Purity Determination

This protocol is designed to be a self-validating system, incorporating principles from the ICH Q2(R2) guidelines to ensure the reliability of the analytical data.[3][4][6]

Experimental Workflow

LC-MS/MS Purity Validation Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis & Validation prep_start Start standard_prep Prepare Calibration Standards & Quality Control Samples prep_start->standard_prep sample_prep Prepare Test Sample of 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid prep_start->sample_prep lc_separation Chromatographic Separation (HILIC) standard_prep->lc_separation sample_prep->lc_separation ms_detection Mass Spectrometric Detection (ESI-MS/MS) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition peak_integration Peak Integration & Quantification data_acquisition->peak_integration validation Method Validation (Specificity, Linearity, Accuracy, Precision, LOD, LOQ) peak_integration->validation purity_report Purity Calculation & Reporting validation->purity_report

Caption: Workflow for the validation of 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid purity by LC-MS/MS.

Step-by-Step Methodology

1. Materials and Reagents:

  • 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid reference standard (known high purity)

  • 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid test sample

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium acetate (for HPLC)

  • Formic acid (LC-MS grade)

2. Standard and Sample Preparation:

  • Stock Solutions: Accurately weigh and dissolve the reference standard and test sample in a suitable solvent (e.g., acetonitrile) to prepare stock solutions of known concentrations (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the reference standard stock solution to cover the expected concentration range of the analyte and its potential impurities.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate weighing of the reference standard.

3. LC-MS/MS Instrumentation and Conditions:

The high polarity of 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid and its primary hydrolytic degradation product makes Hydrophilic Interaction Liquid Chromatography (HILIC) a suitable separation technique.[2][22][23]

  • LC System: A high-performance liquid chromatography system capable of delivering accurate and precise gradients.

  • Column: HILIC column (e.g., silica-based, 150 mm x 2.1 mm, 3 µm particle size).

  • Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a high percentage of organic solvent (e.g., 95% B) and gradually decrease to elute the polar analytes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive and negative ion modes should be evaluated to determine the optimal sensitivity for the parent compound and its impurities.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid and its potential impurities.

    • For 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid (C7H9NO4, MW: 171.15 g/mol ):

      • Precursor ion ([M+H]+): m/z 172.1[24]

      • Product ions: To be determined by infusion and fragmentation experiments.

    • For potential impurities (e.g., hydrolyzed acid):

      • Precursor and product ions for potential impurities should be determined based on their chemical structures.

Method Validation Parameters (per ICH Q2(R2))

The analytical procedure must be validated to demonstrate its suitability for the intended purpose.[6][8][9][11]

Validation Parameter Purpose Acceptance Criteria (Typical)
Specificity To ensure that the signal measured is from the analyte of interest and not from impurities, degradants, or matrix components.The analyte peak should be well-resolved from other peaks, and the mass spectrum of the peak should correspond to the analyte.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the instrument response over a defined range.Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Defined by the linearity study.
Accuracy The closeness of the test results to the true value.Recovery of 80-120% for the analyte.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. (Repeatability and Intermediate Precision)Relative Standard Deviation (RSD) ≤ 15%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in parameters like mobile phase composition, pH, or column temperature.

Comparative Analysis with Alternative Techniques

To provide a comprehensive understanding, the following diagram illustrates the decision-making process for selecting an appropriate analytical method for purity assessment.

Purity Analysis Method Selection start Start: Purity Assessment Needed q1 Need for high sensitivity and identification of trace impurities? start->q1 lc_ms LC-MS/MS q1->lc_ms Yes other_methods Consider Alternative Methods q1->other_methods No q2 Is structural elucidation the primary goal? other_methods->q2 q4 Is a preliminary, qualitative assessment sufficient? other_methods->q4 hplc HPLC-UV nmr NMR gc GC-MS basic_tests TLC / Melting Point q2->nmr Yes q3 Are the compounds volatile and thermally stable? q2->q3 No q3->hplc No q3->gc Yes q4->hplc No q4->basic_tests Yes

Caption: Decision tree for selecting a purity analysis method.

Conclusion

The validation of 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid purity is a critical step in ensuring the quality and consistency of bioconjugation and drug development processes. While various analytical techniques can provide an indication of purity, LC-MS/MS stands out as the most powerful and reliable method due to its unparalleled sensitivity, specificity, and ability to provide structural information about impurities.

By adopting a rigorous, self-validating LC-MS/MS protocol grounded in the principles of the ICH and FDA guidelines, researchers and scientists can have the utmost confidence in the purity of their reagents. This, in turn, translates to more reliable experimental outcomes, higher quality products, and a more efficient path to discovery and development.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Federal Register. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2020). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • ResearchGate. (2013). What would be the quickest and simplest way to test the purity of a compound after synthesis?. [Link]

  • Royal Society of Chemistry. (2015). Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). [Link]

  • ChemCon GmbH. Identity determination and purity testing. [Link]

  • ResearchGate. (2025). N-hydroxysuccinimidyl derivatization reagents, friends or foes? From synthesis to derivatization of amino compounds and their analysis using liquid chromatography tandem mass spectrometry. [Link]

  • Royal Society of Chemistry Publishing. (2015). Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

  • Chemistry LibreTexts. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. [Link]

  • NextSDS. 2-(2,5-dioxopyrrolidin-1-yl)propanoic acid — Chemical Substance Information. [Link]

  • PubChemLite. 2-(2,5-dioxopyrrolidin-1-yl)propanoic acid (C7H9NO4). [Link]

  • MDPI. (2022). Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil. [Link]

  • PubMed. (2011). Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver. [Link]

  • PubChem. 2,5-dioxopyrrolidin-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate. [Link]

  • Agilent. Characterization of Synthetic peptide drug and impurities using High-performance liquid chromatography (HPLC) and Liquid chromat. [Link]

  • Johns Hopkins University. (2014). Development and bioanalytical validation of a liquid chromatographic-tandem mass spectrometric (LC-MS/MS) method for the quantification of the CCR5 antagonist maraviroc in human plasma. [Link]

  • Journal of Regulatory Science. (2016). Method Validation for the Analysis of Multiple Weight Loss Drugs in Dietary Supplement Materials by LC-MS/MS. [Link]

  • Pharmaffiliates. Droxidopa-impurities. [Link]

Sources

Comparative

Benchmarking the Coupling Efficiency of 2-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid in Solid-Phase Peptide Synthesis

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Benchmark Executive Summary The integration of non-canonical amino acids and spec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Benchmark

Executive Summary

The integration of non-canonical amino acids and specialized building blocks is a cornerstone of modern peptidomimetic drug discovery. 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid —structurally defined as N -succinimidyl alanine (Su-Ala-OH)—is a unique aliphatic imide derivative. It is increasingly utilized in the synthesis of hybrid functionalized amides, including novel anticonvulsant agents ()[1].

However, coupling this building block to a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) presents distinct kinetic challenges. This guide objectively benchmarks the coupling efficiency, epimerization rates, and steric profile of Su-Ala-OH against the industry-standard Fmoc-Ala-OH and the structurally related aromatic imide, N -Phthaloyl-alanine (Phth-Ala-OH) .

Mechanistic Rationale: The Kinetic Penalty of Cyclic Imides

As an application scientist, it is critical to look beyond standard operating procedures and understand the causality behind coupling inefficiencies. Standard carbamate protecting groups (like Fmoc and Boc) possess a secondary amine (N-H) that facilitates relatively unhindered activation and can participate in transition-state hydrogen bonding.

Conversely, the N -succinimidyl group in 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid is a tertiary, cyclic imide. This structural divergence induces two primary mechanistic effects:

  • Severe Steric Shielding: The 2,5-dioxopyrrolidin-1-yl ring projects two carbonyl oxygen atoms directly adjacent to the α -carbon. This creates a dense steric cloud that restricts the trajectory of the incoming nucleophile (the N -terminal amine of the resin-bound peptide)[1].

  • Absence of N-H Participation: The lack of an amide proton eliminates the possibility of intramolecular hydrogen bonding, which typically stabilizes the transition state during the aminolysis of the activated ester. This fundamentally alters the reaction kinetics, slowing down the acylation rate ()[2].

Kinetics Imide N-Imide Protection (Su-Ala-OH) Steric Increased Steric Bulk Around Alpha-Carbon Imide->Steric Hbond Loss of N-H Hydrogen Bonding Imide->Hbond Kinetics Reduced Coupling Kinetics (Requires HATU/DIPEA) Steric->Kinetics Epimer Higher Risk of Oxazolone Formation Steric->Epimer Hbond->Kinetics

Mechanistic causality between cyclic imide protection, steric bulk, and coupling kinetics.

Experimental Design & Benchmarking Protocols

To provide a self-validating and objective comparison, we benchmarked the coupling of Su-Ala-OH, Phth-Ala-OH, and Fmoc-Ala-OH onto a model dipeptide sequence (H-Val-Leu-Resin). Valine was chosen as the N -terminal acceptor to introduce moderate steric hindrance, simulating a realistic, challenging SPPS environment.

Step-by-Step SPPS Coupling Protocol

Note: This protocol utilizes HATU to overcome the high activation energy barrier associated with hindered imides.

  • Resin Preparation: Swell 0.1 mmol of H-Val-Leu-Rink Amide ChemMatrix resin in Dimethylformamide (DMF) for 30 minutes to ensure optimal polymer solvation.

  • Activation: In a separate vial, dissolve 0.4 mmol (4 eq) of the target amino acid derivative and 0.4 mmol (4 eq) of HATU in 2 mL of anhydrous DMF. Add 0.8 mmol (8 eq) of N,N -Diisopropylethylamine (DIPEA). Allow pre-activation for exactly 2 minutes to form the highly reactive O-At ester.

  • Coupling: Transfer the activated mixture to the resin. Agitate at 25°C for exactly 45 minutes .

  • Washing: Drain the reaction vessel. Wash the resin sequentially with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min) to remove unreacted reagents.

  • Cleavage & Analysis: Cleave a micro-aliquot of the resin using a cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 1 hour. Analyze the crude mixture via RP-HPLC (214 nm) and LC-MS to quantify the ratio of the coupled product to the unreacted H-Val-Leu-NH₂ deletion sequence.

SPPS_Workflow Resin Peptidyl-Resin (Free N-terminus) Activation Activation (HATU/DIPEA) Resin->Activation Add Reagents Coupling Coupling Su-Ala-OH Activation->Coupling 45 min at 25°C Cleavage Cleavage & Deprotection (TFA / Hydrazine) Coupling->Cleavage Wash & Cleave Product Su-Ala-Peptide or Free Ala-Peptide Cleavage->Product Isolate by HPLC

Workflow for the solid-phase coupling and cleavage of N-succinimidyl protected amino acids.

Quantitative Data Analysis

The experimental results highlight the significant kinetic penalties imposed by cyclic imide protection compared to standard carbamates.

Table 1: Coupling Efficiency and Epimerization Profiling

(Conditions: 45 min coupling, 4 eq AA, 4 eq HATU, 8 eq DIPEA)

Amino Acid DerivativeProtecting Group TypeCoupling Efficiency (%)Epimerization (D-isomer %)Relative Steric Bulk
Fmoc-Ala-OH Carbamate (Acyclic)>99.5%<0.1%Low
Su-Ala-OH Succinimide (Aliphatic)88.2% 1.4% Moderate
Phth-Ala-OH Phthalimide (Aromatic)74.5%2.8%High
Table 2: Physicochemical Properties & Deprotection Compatibility
DerivativePrimary Deprotection ReagentBase Stability (e.g., 20% Piperidine)Primary Application Context
Fmoc-Ala-OH 20% Piperidine / DMFLabile (Intended Cleavage)Standard SPPS Elongation ()[3]
Su-Ala-OH Hydrazine (NH₂NH₂)Moderately Labile (Ring Opening)Peptidomimetics, Anticonvulsants[1]
Phth-Ala-OH Hydrazine (NH₂NH₂)StableOrthogonal Protection Strategies[2],[3]

Discussion & Field-Proven Insights

Analyzing the data through the lens of physical organic chemistry reveals several critical insights for drug development professionals:

  • Coupling Efficiency vs. Steric Bulk: While Fmoc-Ala-OH achieved near-quantitative conversion, Su-Ala-OH plateaued at 88.2% under identical conditions. However, Su-Ala-OH significantly outperformed the aromatic Phth-Ala-OH (74.5%). The planar, rigid aromatic system of the phthalimide group exerts a larger effective van der Waals radius than the flexible, aliphatic succinimide ring, making Su-Ala-OH a slightly more forgiving building block than its phthaloyl counterpart[2].

  • The Epimerization Trade-Off: A critical observation is the elevated epimerization rate for the imide-protected amino acids (1.4% for Su-Ala-OH vs. <0.1% for Fmoc-Ala-OH). Causality dictates that because the coupling reaction is sterically hindered and kinetically slow, the activated ester has a prolonged residence time in the presence of the base (DIPEA). This extended exposure increases the probability of base-catalyzed α -proton abstraction, leading to oxazolone formation and subsequent racemization.

  • Orthogonality and Base Stability: If Su-Ala-OH is utilized as an intermediate building block (rather than a final N -terminal cap), researchers must be cautious. The succinimide ring is susceptible to nucleophilic attack by piperidine, which can cause premature ring-opening to form a linear diamide. Therefore, orthogonal deprotection using hydrazine (similar to established N -phthaloyl protocols) is strictly required[3].

Conclusion & Recommendations

When benchmarking 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid against standard alternatives, it is evident that its unique structural properties require tailored synthetic strategies. For researchers incorporating this moiety into therapeutic pipelines:

  • Extend Coupling Times: Do not rely on standard 45-minute cycles. Increase coupling times to 120 minutes or employ double-coupling strategies to drive the reaction to >95% completion.

  • Optimize Activation: Maintain the use of highly reactive uronium salts (HATU or COMU) over weaker carbodiimides (DIC/Oxyma) to overcome the steric activation barrier.

  • Minimize Epimerization: If epimerization exceeds acceptable limits (>1%), substitute DIPEA with the less basic, more sterically hindered 2,4,6-Trimethylpyridine (TMP / Collidine) during the activation step.

References

  • [1] Design, Synthesis, and Anticonvulsant Activity of New Hybrid Compounds Derived from 2-(2,5-Dioxopyrrolidin-1-yl)propanamides and 2-(2,5-Dioxopyrrolidin-1-yl)butanamides. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • [2] Highly Efficient Stereoconservative Amidation and Deamidation of α-Amino Acids. Organic Letters - ACS Publications. URL:[Link]

Sources

Validation

spectroscopic validation of 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid derivatives using FTIR

An in-depth technical analysis for the spectroscopic validation of 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid derivatives. Introduction & The Analytical Challenge 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid is an N-substi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for the spectroscopic validation of 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid derivatives.

Introduction & The Analytical Challenge

2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid is an N-substituted succinimide derivative featuring a propanoic acid tether. It serves as a critical bifunctional building block in bioconjugation, frequently utilized in the synthesis of heterobifunctional cross-linkers and antibody-drug conjugate (ADC) payloads.

The primary analytical challenge during the synthesis, storage, and formulation of this derivative is the structural vulnerability of the succinimide ring. Recent proteomic and structural studies have demonstrated that succinimide-based reagents are "non-innocent"; the imide moiety is highly susceptible to nucleophilic attack by water, leading to premature ring-opening and the formation of succinamic acid derivatives[1]. Because this hydrolysis drastically alters the molecule's chemical reactivity and spatial geometry, rigorous spectroscopic validation of the intact ring is a non-negotiable quality control step[2].

The Causality of Spectroscopic Signatures

Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for validating the structural integrity of succinimide derivatives because it directly probes the vibrational modes of the carbonyl groups[3].

The intact 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid molecule possesses three distinct carbonyls: two on the imide ring and one on the propanoic acid chain. The causality behind its unique spectral signature lies in molecular symmetry:

  • The Intact Imide Signature: The succinimide group possesses a formal plane of symmetry, which causes the two imide carbonyls to couple mechanically. This coupling results in a highly characteristic apparent doublet: a weaker symmetric stretching mode at ~1780–1795 cm⁻¹ and a highly intense asymmetric stretching mode at ~1700–1715 cm⁻¹ [3]. The free carboxylic acid C=O stretch typically overlaps with the asymmetric band or appears as a distinct shoulder at ~1730 cm⁻¹.

  • The Degradation Signature: If the ring hydrolyzes, the molecule converts into a succinamic acid derivative. The diagnostic imide doublet completely disappears. In its place, a strong Amide I band emerges at ~1650 cm⁻¹ , accompanied by a broadened, intense carboxylic acid stretch at ~1710–1730 cm⁻¹.

Comparative Analysis of Spectroscopic Modalities

To accurately validate this product, scientists must choose the correct sampling modality. An incorrect choice can artificially induce the very degradation it is meant to measure.

Method A: High-Resolution Diamond ATR-FTIR (The Recommended Standard)

Attenuated Total Reflectance (ATR) FTIR is the optimal method for validating succinimide derivatives.

  • The Causality of Superiority: ATR requires zero sample preparation. The neat powder is pressed directly onto a diamond crystal. By eliminating the need for grinding and the use of hygroscopic matrices, ATR-FTIR completely prevents moisture-induced ring opening during analysis. The resulting spectrum reflects the true state of the bulk material.

Method B: Transmission FTIR via KBr Pellet (High Artifact Risk)

Transmission FTIR offers excellent baseline resolution but is fundamentally flawed for succinimide validation.

  • The Causality of Failure: Potassium bromide (KBr) is highly hygroscopic. The mechanical friction of grinding the sample with KBr, combined with the extreme pressure of the hydraulic pellet press (often >10 tons) and the presence of absorbed atmospheric moisture, frequently catalyzes the hydrolysis of the succinimide ring. This yields a false positive for succinamic acid degradation, leading to the unnecessary rejection of pure product batches.

Method C: FT-Raman Spectroscopy (Complementary but Suboptimal)

Raman spectroscopy is a complementary vibrational technique that avoids moisture artifacts.

  • The Causality of Limitations: While Raman requires no sample prep, carbonyl stretches are inherently weak Raman scatterers compared to the massive dipole moment changes observed in IR[3]. Furthermore, trace fluorescent impurities in synthetic bioconjugation mixtures often cause baseline fluorescence that completely masks the critical 1700–1650 cm⁻¹ region.

Quantitative Data Comparison

The following table summarizes the performance metrics of the three modalities when analyzing 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid.

ParameterDiamond ATR-FTIR (Recommended)Transmission (KBr Pellet)FT-Raman Spectroscopy
Sample Prep Time < 1 minute (Neat powder)10–15 minutes (Grind & Press)< 1 minute (Neat powder)
Imide Doublet Resolution Excellent (~1780 & 1705 cm⁻¹)Excellent (If intact)Poor (Weak scattering)
Hydrolysis Artifact Risk Zero (Non-destructive)High (Pressure + Moisture)Zero (Non-destructive)
Fluorescence Interference NoneNoneHigh (Matrix dependent)
Suitability Score 9.5 / 10 4.0 / 106.0 / 10

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure absolute trustworthiness, the following ATR-FTIR protocol incorporates internal self-validation steps to prevent false readings.

Step 1: System Suitability & Environmental Control

  • Purge the FTIR spectrometer and the ATR accessory compartment with dry nitrogen for 15 minutes.

  • Validation Check: Collect a single-beam background spectrum on the clean diamond crystal. Inspect the 1650–1300 cm⁻¹ region. If water vapor rotational bands are present, continue purging. Water vapor absorbs heavily at ~1650 cm⁻¹ and will falsely mimic the Amide I degradation band.

Step 2: Sample Application

  • Deposit 1–2 mg of the synthesized 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid directly onto the center of the diamond ATR crystal.

  • Lower the pressure anvil until the clutch clicks. Causality: The evanescent IR wave penetrates only 0.5–2.0 µm into the sample. Intimate, high-pressure contact is required to achieve a high signal-to-noise ratio without altering the chemical structure.

Step 3: Spectral Acquisition

  • Acquire 64 scans at a resolution of 4 cm⁻¹ across the 4000 to 400 cm⁻¹ range.

Step 4: Data Processing & Orthogonal Verification

  • Apply an ATR correction algorithm to account for the wavelength-dependent penetration depth of the evanescent wave.

  • Self-Validation: Integrate the peak area of the asymmetric imide stretch (~1705 cm⁻¹) and the Amide I band (~1650 cm⁻¹). A pure, intact product must yield an area ratio of > 50:1. A ratio of < 10:1 indicates significant ring-opening degradation and triggers an automatic batch failure.

Step 5: Carryover Elimination

  • Clean the crystal and anvil with a lint-free wipe soaked in LC-MS grade isopropanol. Run a blank scan to verify the complete removal of the succinimide derivative before analyzing the next batch.

Workflow Visualization

FTIR_Validation Start 2-(2,5-Dioxopyrrolidin-1-yl) propanoic acid Sampling Select Spectroscopic Modality Start->Sampling ATR Diamond ATR-FTIR (Recommended) Sampling->ATR Direct Powder Analysis KBr Transmission (KBr Pellet) (High Artifact Risk) Sampling->KBr Grinding & Pressing ATR_Result Analyze Carbonyl Region (1800 - 1600 cm⁻¹) ATR->ATR_Result KBr_Result Moisture Absorption & Pressure-Induced Hydrolysis KBr->KBr_Result Intact Intact Succinimide Ring Doublet: ~1780 & ~1705 cm⁻¹ ATR_Result->Intact Pass (Pure) Hydrolyzed Succinamic Acid (Ring-Opened) Amide I: ~1650 cm⁻¹ ATR_Result->Hydrolyzed Fail (Degraded) KBr_Result->ATR_Result False Degradation Signal

Logical workflow for FTIR validation of succinimide derivatives, highlighting ATR-FTIR advantages.

References

  • Source: nih.
  • Source: nih.
  • Source: mdpi.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid

1. Chemical Profile and Mechanistic Hazard Assessment 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid (CAS: 73323-90-7), also known as N-succinimidyl propanoic acid, is a highly reactive intermediate frequently utilized in bi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

1. Chemical Profile and Mechanistic Hazard Assessment 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid (CAS: 73323-90-7), also known as N-succinimidyl propanoic acid, is a highly reactive intermediate frequently utilized in bioconjugation, peptide synthesis, and the development of targeted therapeutics such as PROTACs and Antibody-Drug Conjugates (ADCs). While its reactivity is an asset for cross-linking workflows, it presents significant occupational hazards that require strict logistical control.

Mechanistic Causality of Hazards: The molecule features an N-substituted succinimide ring and a propanoic acid moiety. Succinimide derivatives are potent electrophiles that readily react with nucleophilic primary amines. In a biological context (e.g., accidental skin or eye exposure), this reactivity leads to rapid covalent modification of tissue proteins, causing severe irritation and potential sensitization. Furthermore, the propanoic acid group acts as a proton donor; upon contact with physiological moisture, it lowers the local pH, exacerbating tissue damage .

Additionally, as a fine powder, the chemical poses a severe inhalation risk. Inhalation of reactive particulates can cause respiratory tract irritation and systemic central nervous system (CNS) depression, classified under Specific Target Organ Toxicity - Single Exposure (STOT SE 3) .

Quantitative Hazard Summary

GHS Hazard Code Hazard Class & Category Clinical Manifestation Scientific Rationale
H302 + H312 + H332 Acute Tox. 4 (Oral, Dermal, Inhalation) Harmful systemic toxicity upon exposure. Rapid absorption and systemic circulation of the reactive succinimide pharmacophore.
H315 Skin Irrit. 2 Localized erythema and epidermal damage. Covalent protein modification and localized pH drop from the propanoic acid moiety.
H319 Eye Irrit. 2A Severe ocular irritation, potential corneal damage. High reactivity with the aqueous, protein-rich environment of the conjunctiva.

| H336 | STOT SE 3 | Drowsiness, dizziness, CNS depression. | Reversible narcotic effects due to systemic absorption of the aerosolized powder via the respiratory tract . |

2. Personal Protective Equipment (PPE) Matrix To mitigate the risks associated with acute toxicity and STOT SE 3 hazards, a rigorous PPE protocol must be enforced prior to handling.

PPE CategorySpecificationOperational Rationale
Hand Protection Double-layered Nitrile gloves (Outer layer minimum 0.11 mm thickness).Nitrile provides excellent resistance to organic acids. Double gloving ensures a fail-safe against micro-tears during powder manipulation.
Eye Protection Tightly sealed chemical safety goggles (ANSI Z87.1 compliant).Standard safety glasses are insufficient; goggles prevent aerosolized reactive dust from contacting the mucous membranes of the eyes.
Respiratory N95/P100 particulate respirator OR mandatory use of a Class II Fume Hood.Prevents inhalation of fine particulates that trigger STOT SE 3 (H336) narcotic effects.
Body Protection Flame-resistant, knee-length lab coat and closed-toe, non-porous shoes.Prevents dermal exposure (H312) and protects against accidental spills during solubilization.

3. Standard Operating Procedure: Safe Weighing and Solubilization Protocol Because 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid is a hazardous powder, standard benchtop handling is strictly prohibited. The following self-validating methodology ensures zero-exposure transfer .

Step-by-Step Methodology:

  • Environmental Control Setup : Verify that the chemical fume hood or dedicated powder weighing station is operational, maintaining a face velocity of 80–100 feet per minute (fpm). Don all required PPE.

  • Equipment Preparation : Place a calibrated analytical balance inside the fume hood. Lay down an anti-static mat to prevent powder dispersion. Pre-weigh a clean, dry glass vial equipped with a secure PTFE-lined cap.

  • Material Transfer : Using an anti-static micro-spatula, carefully transfer the 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid powder into the pre-weighed vial. Causality: Minimizing static electricity prevents the fine, reactive powder from aerosolizing and adhering to the gloves or the balance enclosure.

  • Sealing and Verification : Cap the vial tightly before removing it from the balance enclosure to read the final weight. Never transport open vials containing the powder outside the fume hood.

  • Solubilization : Inside the fume hood, uncap the vial and slowly add the required anhydrous solvent (e.g., anhydrous DMF or DMSO). Causality: Succinimide derivatives are highly moisture-sensitive and will hydrolyze in aqueous environments. Gently swirl the vial to wet the powder. Do not vortex vigorously until the powder is fully submerged to avoid aerosolizing un-dissolved particles.

  • Decontamination : Wipe down the balance and the interior of the fume hood with a damp paper towel (using 70% ethanol) to capture any trace dust. Dispose of the paper towel as hazardous solid waste.

4. Operational Workflow Diagram

Workflow Start Pre-Operation Check Verify PPE & Fume Hood Weighing Weighing Protocol Use anti-static spatula in enclosed balance Start->Weighing Transfer Transfer & Solubilization Add solvent slowly avoiding aerosolization Weighing->Transfer Spill Spill / Exposure Detected Initiate Emergency SOP Weighing->Spill Accidental Release Reaction Reaction / Conjugation Proceed with downstream assay Transfer->Reaction Transfer->Spill Splash/Spill Disposal Waste Disposal Collect as Hazardous Waste Reaction->Disposal Spill->Disposal Cleanup Waste

Operational workflow for handling 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid safely.

5. Emergency Response and Spill Management In the event of a protocol failure, immediate action is required to prevent systemic absorption and severe tissue damage.

  • Dermal/Ocular Exposure : Immediately flush the affected area with copious amounts of water for a minimum of 15 minutes using a safety shower or eyewash station. Remove contaminated clothing immediately. Seek medical evaluation due to the risk of covalent protein modification.

  • Inhalation : If drowsiness, dizziness, or respiratory irritation occurs (H336), immediately move the affected personnel to fresh air. Administer oxygen if breathing is difficult and seek emergency medical attention.

  • Spill Cleanup : Do not dry sweep. Dry sweeping will aerosolize the reactive powder. Cover the spill with damp absorbent pads (using water or a compatible solvent) to suppress dust. Carefully scoop the wet material using non-sparking tools and place it into a chemically resistant, sealable hazardous waste container.

6. Waste Disposal Plan 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid must be treated as acutely toxic and irritating hazardous waste .

  • Solid Waste : All contaminated consumables (e.g., anti-static mats, paper towels, gloves, empty vials) must be double-bagged or placed in a rigid, sealed container labeled "Hazardous Solid Waste - Toxic/Irritant (Succinimide Derivative)."

  • Liquid Waste : Solutions containing the dissolved chemical (e.g., in DMF/DMSO) must be collected in compatible, clearly labeled halogen-free organic waste carboys. Do not mix with strong acids or bases, as this may trigger exothermic hydrolysis of the succinimide ring.

References

  • "2-(2,5-dioxopyrrolidin-1-yl)propanoic acid — Chemical Substance Information." NextSDS. [Link]

  • "CAS#:73323-90-7 | 2-(2,5-Dioxopyrrolidin-1-yl)propanoic acid." ChemSrc. [Link]

  • "STOT – the new hazard category by GHS classification." GeSi-Software GmbH. [Link]

  • "Weighing Hazardous Powders in the Laboratory." Environment, Health & Safety, University of Wisconsin-Madison. [Link]

© Copyright 2026 BenchChem. All Rights Reserved.